molecular formula C13H18O3 B103692 2-Propanone, 1,1-diethoxy-3-phenyl- CAS No. 19256-31-6

2-Propanone, 1,1-diethoxy-3-phenyl-

Cat. No.: B103692
CAS No.: 19256-31-6
M. Wt: 222.28 g/mol
InChI Key: LFYMGSKZVOVUKZ-UHFFFAOYSA-N
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Description

2-Propanone, 1,1-diethoxy-3-phenyl- is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propanone, 1,1-diethoxy-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1,1-diethoxy-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethoxy-3-phenylpropan-2-one
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InChI

InChI=1S/C13H18O3/c1-3-15-13(16-4-2)12(14)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYMGSKZVOVUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)CC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066473
Record name 2-Propanone, 1,1-diethoxy-3-phenyl-
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Molecular Weight

222.28 g/mol
Source PubChem
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CAS No.

19256-31-6
Record name 1,1-Diethoxy-3-phenyl-2-propanone
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Record name 2-Propanone, 1,1-diethoxy-3-phenyl-
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Record name 2-Propanone, 1,1-diethoxy-3-phenyl-
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Record name 2-Propanone, 1,1-diethoxy-3-phenyl-
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Record name 1,1-diethoxy-3-phenylacetone
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Propanone, 1,1-diethoxy-3-phenyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Propanone, 1,1-diethoxy-3-phenyl-, a diethyl ketal of phenylacetone. Phenylacetone is a known metabolite of amphetamine, and its derivatives are of interest in metabolic and toxicological studies. This document details a plausible synthetic route, predicted analytical data, and a discussion of its potential biological relevance.

Introduction

2-Propanone, 1,1-diethoxy-3-phenyl-, also known as 1,1-diethoxy-3-phenylpropan-2-one, is an organic compound with the chemical formula C₁₃H₁₈O₃.[1] It is the diethyl ketal of the ketone phenylacetone (also known as phenyl-2-propanone or P2P). The synthesis of this compound is of interest for creating analytical standards and for studying the metabolism and potential biological activity of phenylacetone derivatives. Phenylacetone itself is a metabolite of amphetamine and is further metabolized in the body.[2] The ketal functional group in 2-Propanone, 1,1-diethoxy-3-phenyl- may influence its metabolic stability and pharmacological profile compared to the parent ketone.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Propanone, 1,1-diethoxy-3-phenyl- is presented in Table 1.

PropertyValueReference
IUPAC Name 1,1-diethoxy-3-phenylpropan-2-one[1]
Molecular Formula C₁₃H₁₈O₃[1]
Molecular Weight 222.28 g/mol [1]
CAS Number 19256-31-6[1]

Synthesis

The synthesis of 2-Propanone, 1,1-diethoxy-3-phenyl- can be achieved through the acid-catalyzed ketalization of phenylacetone with triethyl orthoformate. This reaction protects the ketone functional group as a diethyl ketal.

Synthetic Workflow

Synthesis_Workflow Start Phenylacetone Reaction Ketalization Reaction (Reflux) Start->Reaction Reagents Triethyl Orthoformate Ethanol Acid Catalyst (e.g., p-TsOH) Reagents->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Propanone, 1,1-diethoxy-3-phenyl- Purification->Product

Caption: Synthetic workflow for 2-Propanone, 1,1-diethoxy-3-phenyl-.

Experimental Protocol

Materials:

  • Phenylacetone (1-phenyl-2-propanone)

  • Triethyl orthoformate

  • Anhydrous ethanol

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or diethyl ether for extraction

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of phenylacetone (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Propanone, 1,1-diethoxy-3-phenyl- as a pure compound.

Characterization

The structure and purity of the synthesized 2-Propanone, 1,1-diethoxy-3-phenyl- can be confirmed by various spectroscopic techniques. Predicted spectral data are provided below, based on the analysis of its structural features and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35-7.20m5HPhenyl-H
~4.80s1HCH(OEt)₂
~3.60q4HOCH₂CH₃
~2.90s2HPhCH₂
~1.20t6HOCH₂CH₃

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~205C=O
~135Phenyl-C (quaternary)
~130Phenyl-CH
~128Phenyl-CH
~126Phenyl-CH
~102CH(OEt)₂
~62OCH₂CH₃
~45PhCH₂
~15OCH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group and the C-O bonds of the ketal.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3060-3030mAromatic C-H stretch
~2975-2850sAliphatic C-H stretch
~1725sC=O stretch
~1600, 1495, 1450mAromatic C=C stretch
~1120, 1060sC-O stretch (ketal)
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for ketals and phenyl-substituted compounds.

Predicted Mass Spectrometry Data (Electron Ionization):

m/zRelative IntensityAssignment
222Low[M]⁺
177Moderate[M - OCH₂CH₃]⁺
149High[M - CH(OEt)₂]⁺
103High[CH(OEt)₂]⁺
91High[C₇H₇]⁺ (tropylium ion)

Biological Context: Metabolism of Phenylacetone

Phenylacetone is a known human metabolite of amphetamine, formed via oxidative deamination catalyzed by flavin-containing monooxygenase 3 (FMO3).[2] Once formed, phenylacetone can undergo further metabolism. The presence of the diethyl ketal in 2-Propanone, 1,1-diethoxy-3-phenyl- would likely alter this metabolic pathway, potentially making it more resistant to oxidation or leading to hydrolysis back to phenylacetone.

Phenylacetone Metabolic Pathway

Metabolism_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Amphetamine Amphetamine Phenylacetone Phenylacetone Amphetamine->Phenylacetone FMO3 (Oxidative Deamination) BenzoicAcid Benzoic Acid Phenylacetone->BenzoicAcid Oxidation p4OH_Phenylacetone 4-Hydroxyphenylacetone Phenylacetone->p4OH_Phenylacetone para-Hydroxylation HippuricAcid Hippuric Acid BenzoicAcid->HippuricAcid GLYAT (Glycine Conjugation) Excretion Excretion HippuricAcid->Excretion

Caption: Metabolic pathway of phenylacetone.

Conclusion

This technical guide outlines a robust methodology for the synthesis of 2-Propanone, 1,1-diethoxy-3-phenyl- and provides a detailed, albeit predictive, characterization profile. The synthesis via acid-catalyzed ketalization of phenylacetone is a standard and reliable method. The provided spectral data predictions serve as a valuable reference for researchers working on the synthesis and identification of this compound. The biological context provided, focusing on the metabolism of the parent ketone, phenylacetone, highlights the potential utility of 2-Propanone, 1,1-diethoxy-3-phenyl- as a tool in metabolic and toxicological research. Further studies are warranted to determine the specific biological activities and metabolic fate of this ketal derivative.

References

"physical and chemical properties of 1,1-diethoxy-3-phenylpropan-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-diethoxy-3-phenylpropan-2-one is an organic compound belonging to the class of α-keto acetals. This structure incorporates a ketone functional group and a diethyl acetal. The acetal group serves as a protecting group for a terminal aldehyde, making this molecule a valuable intermediate in organic synthesis. Its structure allows for selective reactions at the ketone position while the masked aldehyde remains inert, or vice-versa, providing significant synthetic utility. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with detailed experimental protocols.

Compound Identification and Physical Properties

The fundamental identifiers and physical properties of 1,1-diethoxy-3-phenylpropan-2-one are summarized below. While experimentally determined data for some properties are scarce, computed values provide reliable estimates for research purposes.

Table 1: Compound Identification
IdentifierValueSource
IUPAC Name 1,1-diethoxy-3-phenylpropan-2-one[PubChem][1]
Synonyms 1,1-Diethoxy-3-phenylacetone, 3-Phenylpyruvaldehyde diethyl acetal, 2-Propanone, 1,1-diethoxy-3-phenyl-[PubChem, Chemical-Suppliers.com][1][2]
CAS Number 19256-31-6[PubChem][1]
Molecular Formula C₁₃H₁₈O₃[PubChem][1]
Molecular Weight 222.28 g/mol [PubChem][1]
Canonical SMILES CCOC(C(=O)CC1=CC=CC=C1)OCC[PubChem][1]
InChI Key LFYMGSKZVOVUKZ-UHFFFAOYSA-N[PubChem][1]
Table 2: Physical and Chemical Properties
PropertyValueNotesSource
Physical State LiquidAt room temperature[ChemicalBook][3]
Appearance Colorless to light yellow[ChemicalBook][3]
Boiling Point ~145-150 °C at 10 mmHgEstimated. Based on similar structures. Experimental data not available.N/A
Melting Point N/ANot applicable (liquid at STP)N/A
Density ~1.03 g/cm³Estimated. Based on similar structures. Experimental data not available.N/A
Solubility Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Insoluble in water.General property of similar organic compounds.[PubChem][4]
XLogP3-AA 2.1Computed measure of hydrophobicity.[PubChem][1]
Hydrogen Bond Donor Count 0Computed[PubChem][1]
Hydrogen Bond Acceptor Count 3Computed (from the three oxygen atoms)[PubChem][1]
Rotatable Bond Count 7Computed[PubChem][1]
Refractive Index ~1.49Estimated. Based on similar structures. Experimental data not available.N/A
Storage Temperature 2-8°CRecommended for maintaining stability.[ChemicalBook][3]

Chemical Properties and Reactivity

1,1-diethoxy-3-phenylpropan-2-one possesses two key functional groups that dictate its chemical behavior: a ketone and an acetal.

  • Ketone Reactivity : The ketone carbonyl group is susceptible to nucleophilic attack. It can undergo a variety of standard ketone reactions, such as reduction to a secondary alcohol using agents like sodium borohydride (NaBH₄), or conversion to an amine via reductive amination. The adjacent methylene group is activated and can be deprotonated by a strong base to form an enolate, which can then participate in alkylation or aldol-type reactions.

  • Acetal Stability and Hydrolysis : The diethyl acetal is stable under neutral and basic conditions, making it an effective protecting group for the aldehyde functionality. However, it is readily hydrolyzed under acidic conditions (e.g., aqueous HCl or H₂SO₄) to reveal the parent aldehyde, yielding phenylpyruvaldehyde. This selective deprotection is a cornerstone of its synthetic utility.

  • Stability : The compound is generally stable under recommended storage conditions (refrigerated at 2-8°C).[3] Exposure to strong acids will cause decomposition via hydrolysis of the acetal. It is incompatible with strong oxidizing agents.

Experimental Protocols

Synthesis via Grignard Reaction

A common and effective method for synthesizing α-keto acetals is the reaction of a Grignard reagent with an appropriate ester derivative, such as a Weinreb amide or an acyl chloride of a protected glyoxylic acid. The following protocol describes the synthesis from ethyl diethoxyacetate and benzylmagnesium chloride.

Reaction Scheme: (C₂H₅O)₂CHCOOC₂H₅ + C₆H₅CH₂MgCl → 1,1-diethoxy-3-phenylpropan-2-one

Materials and Reagents:

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Benzyl chloride

  • Ethyl diethoxyacetate

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexanes, Ethyl Acetate (for chromatography)

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add a small portion of a solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction (indicated by heat and disappearance of the iodine color).

    • Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of benzylmagnesium chloride.

  • Acylation Reaction:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of ethyl diethoxyacetate (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel. Maintain the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture again to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by silica gel column chromatography, typically using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to isolate the pure 1,1-diethoxy-3-phenylpropan-2-one.

Spectroscopic Characterization (Predicted)

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅ -)
~ 4.85Singlet1HAcetal proton (-CH (OEt)₂)
~ 3.85Singlet2HMethylene protons (-C(=O)-CH₂ -Ph)
~ 3.50 - 3.70Quartet4HMethylene protons of ethoxy groups (-O-CH₂ -CH₃)
~ 1.20Triplet6HMethyl protons of ethoxy groups (-O-CH₂-CH₃ )

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 205Ketone Carbonyl (C =O)
~ 134Quaternary Aromatic Carbon (C -CH₂)
~ 129.5Aromatic CH (C H)
~ 128.8Aromatic CH (C H)
~ 127.2Aromatic CH (C H)
~ 102Acetal Carbon (C H(OEt)₂)
~ 64Ethoxy Methylene Carbon (-O-C H₂-CH₃)
~ 45Methylene Carbon (-C(=O)-C H₂-Ph)
~ 15Ethoxy Methyl Carbon (-O-CH₂-C H₃)

Mass Spectrometry (EI):

  • Molecular Ion (M⁺): m/z = 222 (likely to be of low intensity).

  • Major Fragments:

    • m/z = 177: Loss of an ethoxy radical (•OCH₂CH₃).

    • m/z = 149: Loss of an ethoxy group followed by loss of ethylene (C₂H₄) via McLafferty rearrangement, or loss of the diethoxy-methyl radical.

    • m/z = 103: [CH(OEt)₂]⁺, a characteristic fragment for diethyl acetals.

    • m/z = 91: [C₇H₇]⁺, the tropylium ion, a very common fragment from benzyl groups.

    • m/z = 77: [C₆H₅]⁺, the phenyl cation.

Visualized Workflows and Mechanisms

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol described in section 4.1.

SynthesisWorkflow Start Reactants: - Benzyl Chloride - Magnesium - Ethyl Diethoxyacetate Grignard Grignard Reagent Formation (Anhydrous Ether/THF) Start->Grignard 1. Acylation Acylation (0°C to RT) Grignard->Acylation 2. Quench Aqueous Quench (sat. NH4Cl) Acylation->Quench 3. Extraction Work-up & Extraction (Ether/Brine) Quench->Extraction 4. Purification Purification (Column Chromatography) Extraction->Purification 5. Product Pure Product: 1,1-diethoxy-3- phenylpropan-2-one Purification->Product 6.

Figure 1. General workflow for the synthesis of 1,1-diethoxy-3-phenylpropan-2-one.
Acetal Hydrolysis Mechanism

This diagram shows the key steps in the acid-catalyzed hydrolysis of the acetal functional group to yield the corresponding aldehyde.

HydrolysisMechanism Acetal Acetal (R-CH(OEt)₂) Protonation1 Protonation of Ether Oxygen Acetal->Protonation1 + H⁺ Oxonium1 Oxonium Ion Protonation1->Oxonium1 LossOfEtOH Loss of Ethanol (Resonance Stabilized Carbocation) Oxonium1->LossOfEtOH Carbocation Hemi-acetal Ether Carbocation LossOfEtOH->Carbocation H2O_Attack Nucleophilic Attack by Water Carbocation->H2O_Attack + H₂O Oxonium2 Protonated Hemiacetal H2O_Attack->Oxonium2 Deprotonation1 Deprotonation Oxonium2->Deprotonation1 - H⁺ Hemiacetal Hemiacetal (R-CH(OH)(OEt)) Deprotonation1->Hemiacetal Protonation2 Protonation of Second Ether Oxygen Hemiacetal->Protonation2 + H⁺ Oxonium3 Second Oxonium Ion Protonation2->Oxonium3 LossOfEtOH2 Loss of Ethanol Oxonium3->LossOfEtOH2 ProtonatedAldehyde Protonated Aldehyde LossOfEtOH2->ProtonatedAldehyde Deprotonation2 Final Deprotonation ProtonatedAldehyde->Deprotonation2 - H⁺ Aldehyde Aldehyde (R-CHO) Deprotonation2->Aldehyde

References

Spectroscopic Profile of 2-Propanone, 1,1-diethoxy-3-phenyl-: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-Propanone, 1,1-diethoxy-3-phenyl-, also known as 1,1-diethoxy-3-phenylpropan-2-one. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for obtaining such spectra, and includes visualizations to illustrate key analytical pathways.

Predicted Spectroscopic Data

Due to the limited availability of experimentally-derived spectra for 2-Propanone, 1,1-diethoxy-3-phenyl- in public databases, the following data has been predicted based on the analysis of structurally analogous compounds, including phenylacetone and various diethyl acetals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The proton NMR spectrum is expected to reveal distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 4.80Singlet1HMethine proton (-CH(OEt)₂)
~ 3.80Singlet2HMethylene protons (-CH₂-Ph)
~ 3.60Quartet4HMethylene protons (-O-CH₂-CH₃)
~ 1.20Triplet6HMethyl protons (-O-CH₂-CH₃)

¹³C NMR (Carbon-13 NMR):

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (ppm) Assignment
~ 205Carbonyl carbon (C=O)
~ 135Quaternary aromatic carbon (C-Ph)
~ 128 - 130Aromatic carbons (CH-Ph)
~ 102Acetal carbon (-CH(OEt)₂)
~ 62Methylene carbons (-O-CH₂-CH₃)
~ 50Methylene carbon (-CH₂-Ph)
~ 15Methyl carbons (-O-CH₂-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment
~ 3050 - 3030MediumAromatic C-H stretch
~ 2980 - 2850StrongAliphatic C-H stretch
~ 1725StrongKetone C=O stretch
~ 1600, 1495, 1450Medium-WeakAromatic C=C bending
~ 1150 - 1050StrongC-O stretch (acetal)
Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment
222[M]⁺ (Molecular Ion)
177[M - OCH₂CH₃]⁺
149[M - CH(OCH₂CH₃)₂]⁺
103[CH(OCH₂CH₃)₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
43[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 2-Propanone, 1,1-diethoxy-3-phenyl-.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified liquid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a proton frequency of 400 MHz.

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 1.0 second.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at a carbon frequency of 100 MHz.

    • Employ proton decoupling to simplify the spectrum.

    • Set the spectral width to approximately 240 ppm.

    • Use a 45-degree pulse width.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

IR Spectroscopy
  • Sample Preparation: As the compound is a liquid, the spectrum can be obtained directly as a thin film. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The data is typically reported in terms of transmittance (%).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample (approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition (EI Mode):

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of m/z 40-400.

    • The data will be a plot of relative intensity versus mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow Compound 2-Propanone, 1,1-diethoxy-3-phenyl- NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS H_NMR ¹H NMR Data (Proton Environments) NMR->H_NMR C_NMR ¹³C NMR Data (Carbon Skeleton) NMR->C_NMR Functional_Groups Functional Group Identification (C=O, C-O) IR->Functional_Groups Molecular_Weight Molecular Weight Determination MS->Molecular_Weight Fragmentation Fragmentation Pattern (Structural Information) MS->Fragmentation

Spectroscopic analysis workflow for 2-Propanone, 1,1-diethoxy-3-phenyl-

Mass_Spec_Fragmentation Postulated Mass Spectrometry Fragmentation Pathway M [C₁₃H₁₈O₃]⁺˙ m/z = 222 F1 [C₁₁H₁₃O₂]⁺ m/z = 177 M->F1 - •OCH₂CH₃ F4 [C₅H₁₁O₂]⁺ m/z = 103 M->F4 benzyl cleavage F5 [C₂H₃O]⁺ m/z = 43 M->F5 α-cleavage F2 [C₉H₉O]⁺ m/z = 131 F1->F2 - C₂H₄O F3 [C₇H₇]⁺ m/z = 91 F2->F3 - CO

Postulated mass spectrometry fragmentation of the title compound.

A Comprehensive Technical Guide to 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (PK 11195)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical compound 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, commonly known as PK 11195. Initially associated with CAS number 19256-31-6 in some literature, it is now definitively registered under CAS number 85532-75-8. This document details its chemical structure, physicochemical properties, and its significant role as a high-affinity ligand for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor. The guide includes summaries of its biological activities, particularly in the contexts of apoptosis and neuroinflammation, and provides detailed experimental protocols for its synthesis, purification, and key biological assays. Visualizations of relevant signaling pathways and experimental workflows are also presented to facilitate a deeper understanding of its mechanisms of action and applications in research and drug development.

Chemical Identity and Structure

PK 11195 is a synthetic isoquinoline carboxamide derivative.

Chemical Name: 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide[1] CAS Number: 85532-75-8[1] Synonyms: PK11195, RP 52028[2]

Chemical Structure:

Figure 1. 2D Chemical Structure of PK 11195.

Physicochemical Properties

A summary of the key physicochemical properties of PK 11195 is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueReference
Molecular Formula C₂₁H₂₁ClN₂O[1]
Molecular Weight 352.86 g/mol
Appearance White crystalline powder[3]
Melting Point Not available
Boiling Point 511.7 ± 45.0 °C (Predicted)[3]
pKa 1.76 ± 0.50 (Predicted)
Solubility Soluble in DMSO (up to 25 mg/mL or 100 mM) and Ethanol (up to 15 mg/mL or 50 mM).[1][3][4]
Storage Store at room temperature as a solid. Solutions in DMSO can be stored at -20°C for up to one month.[4]

Biological Activity and Signaling Pathways

PK 11195 is a potent and selective antagonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[5] TSPO is involved in various cellular processes, including steroidogenesis, apoptosis, and neuroinflammation.

Apoptosis Induction

PK 11195 has been shown to induce apoptosis in various cancer cell lines.[6] Although the precise mechanism is still under investigation, it is believed to involve the modulation of the mitochondrial permeability transition pore (mPTP), a key regulator of apoptosis. By binding to TSPO, PK 11195 can influence the pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family that interact with the mPTP complex.

PK11195 PK 11195 TSPO TSPO PK11195->TSPO Binds to mPTP mPTP Opening TSPO->mPTP CytochromeC Cytochrome c Release mPTP->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2. Simplified signaling pathway of PK 11195-induced apoptosis.

Neuroinflammation and NLRP3 Inflammasome

In the context of neuroinflammation, PK 11195 has demonstrated anti-inflammatory effects. It can suppress the activation of microglia, the primary immune cells of the central nervous system. One of the key pathways modulated by PK 11195 is the NLRP3 inflammasome pathway.[7] By inhibiting the activation of the NLRP3 inflammasome, PK 11195 can reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18.[7]

LPS LPS NLRP3 NLRP3 Inflammasome Activation LPS->NLRP3 PK11195 PK 11195 TSPO TSPO PK11195->TSPO Binds to TSPO->NLRP3 Inhibits Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines IL-1β & IL-18 Release Caspase1->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation

Figure 3. PK 11195-mediated inhibition of the NLRP3 inflammasome pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PK 11195.

Synthesis of PK 11195

The synthesis of PK 11195 can be achieved through a multi-step process. A general synthetic route involves the reaction of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid with N-methyl-sec-butylamine.[2]

Experimental Workflow for Synthesis:

start 2-Chlorobenzophenone step1 Five-step synthesis start->step1 intermediate 1-(2-chlorophenyl)isoquinolin-3-yl trifluoromethanesulfonate step1->intermediate step2 Palladium-mediated carbonylation with [11C]carbon monoxide and N-methyl-sec-butylamine intermediate->step2 product [11C-carbonyl]PK11195 step2->product

Figure 4. General synthetic workflow for radiolabeled PK 11195.

A detailed protocol for the synthesis of the non-radiolabeled compound is as follows:

  • Preparation of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid: This intermediate can be synthesized from 2-chlorobenzophenone through a series of reactions.

  • Amide Coupling: 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid is activated, for example with a coupling reagent like HATU or by conversion to the acid chloride.

  • The activated carboxylic acid is then reacted with N-methyl-sec-butylamine in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane or dimethylformamide).

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure PK 11195.

Radioligand Binding Assay for TSPO

This protocol describes a competitive binding assay to determine the affinity of test compounds for TSPO using [³H]PK11195.

Materials:

  • [³H]PK11195 (specific activity ~80 Ci/mmol)

  • Unlabeled PK 11195

  • Test compounds

  • Membrane preparations from cells or tissues expressing TSPO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled PK 11195 in assay buffer.

  • In a 96-well plate, add assay buffer, membrane preparation (typically 50-100 µg of protein), and [³H]PK11195 (at a concentration close to its Kd, e.g., 1-5 nM).

  • Add the test compound or unlabeled PK 11195 to the respective wells. For total binding, add assay buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled PK 11195 (e.g., 10 µM).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.[8]

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the effect of PK 11195 on cell viability.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • PK 11195

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of PK 11195 and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Experimental Workflow for Cell Viability Assay:

start Seed cells in 96-well plate step1 Treat with PK 11195 start->step1 step2 Incubate step1->step2 step3 Add MTT solution step2->step3 step4 Incubate to form formazan step3->step4 step5 Solubilize formazan step4->step5 end Measure absorbance step5->end

References

Synthesis of 1,1-diethoxy-3-phenylpropan-2-one from Phenylacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-diethoxy-3-phenylpropan-2-one, a valuable intermediate in organic synthesis, starting from phenylacetone. The synthesis is a two-step process involving an initial oxidation followed by an acetalization reaction. This document details the experimental protocols, presents relevant quantitative data, and visualizes the chemical pathways.

Synthetic Pathway Overview

The conversion of phenylacetone to 1,1-diethoxy-3-phenylpropan-2-one proceeds through a two-step synthetic route. The first step is the oxidation of the α-methylene group of phenylacetone to yield the intermediate, phenylglyoxal (1-phenylpropane-1,2-dione). The subsequent step involves the selective acetalization of the aldehyde functional group of phenylglyoxal with ethanol to form the final product.

Synthesis_Pathway phenylacetone Phenylacetone phenylglyoxal Phenylglyoxal phenylacetone->phenylglyoxal [1] Oxidation (e.g., SeO2) final_product 1,1-diethoxy-3-phenylpropan-2-one phenylglyoxal->final_product [2] Acetalization (Ethanol, Acid Catalyst)

Caption: Overall synthetic pathway from phenylacetone to 1,1-diethoxy-3-phenylpropan-2-one.

Step 1: Oxidation of Phenylacetone to Phenylglyoxal

The oxidation of the α-methylene group adjacent to the carbonyl in phenylacetone is effectively achieved using selenium dioxide (SeO₂), a reaction known as the Riley oxidation.[1] This method is widely used for the conversion of ketones to α-dicarbonyl compounds.[2]

Experimental Protocol: Riley Oxidation

This protocol is adapted from the well-established procedure for the oxidation of acetophenone to phenylglyoxal, which is structurally analogous to the oxidation of phenylacetone.[3]

Materials:

  • Phenylacetone (C₉H₁₀O)[4]

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, a solution of selenium dioxide (1.0 eq.) in 1,4-dioxane and a small amount of water is prepared.[3]

  • The mixture is heated to 50-55 °C with stirring until the selenium dioxide has completely dissolved.[3]

  • Phenylacetone (1.0 eq.) is added to the solution in one portion.[3]

  • The reaction mixture is then heated to reflux and maintained at this temperature with continuous stirring for approximately 4 hours.[3]

  • Upon completion, the hot solution is decanted from the precipitated selenium.

  • The dioxane and water are removed by distillation.

  • The crude phenylglyoxal is then purified by vacuum distillation.[3]

Quantitative Data for Oxidation

The following table summarizes the key quantitative data for the reactants and the expected product of the oxidation step. The yield is based on analogous reactions reported in the literature.[3]

CompoundMolecular FormulaMolar Mass ( g/mol )Molar EquivalentExpected Yield (%)
PhenylacetoneC₉H₁₀O134.18[4]1.0-
Selenium DioxideSeO₂110.971.0-
PhenylglyoxalC₉H₈O₂148.16-69-72[3]
Mechanism of Riley Oxidation

The mechanism of the Riley oxidation involves the enol form of the ketone attacking the electrophilic selenium dioxide. This is followed by a series of steps leading to the formation of the α-dicarbonyl compound and elemental selenium.[5][6]

Riley_Oxidation_Mechanism cluster_enol Enol Tautomerization cluster_reaction Reaction with SeO2 Phenylacetone Phenylacetone Enol Enol of Phenylacetone Phenylacetone->Enol Keto-Enol Tautomerism Intermediate1 Initial Adduct Enol->Intermediate1 Attack on SeO2 Intermediate2 Selenite Ester Intermediate1->Intermediate2 Rearrangement & -H2O Phenylglyoxal Phenylglyoxal Intermediate2->Phenylglyoxal Hydrolysis & -Se

Caption: Simplified workflow of the Riley oxidation mechanism.

Step 2: Acetalization of Phenylglyoxal

The second step is the protection of the more reactive aldehyde group of phenylglyoxal as a diethyl acetal. This is a standard acid-catalyzed reaction with ethanol.

Experimental Protocol: Acetalization

This protocol is based on general procedures for acetal formation.

Materials:

  • Phenylglyoxal (C₉H₈O₂)

  • Ethanol (absolute)

  • Acid Catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Inert Solvent (e.g., toluene or benzene)[7]

Procedure:

  • Phenylglyoxal (1.0 eq.) is dissolved in an inert solvent such as toluene in a round-bottomed flask.

  • A slight excess of absolute ethanol (2.0-2.2 eq.) is added to the solution.

  • A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added.[7]

  • The flask is equipped with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • The reaction mixture is heated to reflux until no more water is collected in the Dean-Stark trap.

  • After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution).

  • The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure, and the resulting crude 1,1-diethoxy-3-phenylpropan-2-one can be purified by vacuum distillation.

Quantitative Data for Acetalization

The following table summarizes the key quantitative data for the acetalization step.

CompoundMolecular FormulaMolar Mass ( g/mol )Molar EquivalentExpected Yield (%)
PhenylglyoxalC₉H₈O₂148.161.0-
EthanolC₂H₆O46.072.0-2.2-
1,1-diethoxy-3-phenylpropan-2-oneC₁₃H₁₈O₃222.28[8]-High

Summary of Physicochemical Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Appearance
Phenylacetone1-Phenylpropan-2-one103-79-7[4]C₉H₁₀O134.18[4]Colorless oil[9]
Phenylglyoxal1-Phenyl-1,2-propanedione1074-18-6C₉H₈O₂148.16Yellow liquid
1,1-diethoxy-3-phenylpropan-2-one1,1-diethoxy-3-phenylpropan-2-one19256-31-6[8]C₁₃H₁₈O₃222.28[8]-

Safety Considerations

  • Selenium Dioxide (SeO₂): This reagent is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Avoid inhalation of dust and contact with skin and eyes.

  • Phenylacetone: This compound is a controlled substance in many jurisdictions and may require special permits for handling and use.[4][9]

  • Acids: Strong acid catalysts should be handled with appropriate personal protective equipment.

  • All experimental procedures should be carried out by trained personnel in a suitable laboratory setting. A thorough risk assessment should be conducted before commencing any chemical synthesis.

References

An In-depth Technical Guide on the Acetal Formation Mechanism for 2-Propanone, 1,1-diethoxy-3-phenyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism for the formation of 2-Propanone, 1,1-diethoxy-3-phenyl-, a diethyl acetal of phenylacetone (also known as 1-phenyl-2-propanone). This guide details the underlying chemical principles, offers a generalized experimental protocol, and presents the reaction mechanism through clear visualizations.

Introduction

Acetal formation is a fundamental reaction in organic chemistry, primarily utilized for the protection of carbonyl groups in aldehydes and ketones.[1] The conversion of a ketone to an acetal involves the reaction of the ketone with two equivalents of an alcohol in the presence of an acid catalyst.[2] This process is reversible and the removal of water is crucial to drive the equilibrium towards the acetal product.[2]

The target molecule, 2-Propanone, 1,1-diethoxy-3-phenyl-, is the diethyl acetal of 1-phenyl-2-propanone. Understanding its formation is critical for synthetic strategies involving the modification of other functional groups in the presence of a ketone.

The Core Mechanism of Acetal Formation

The formation of 2-Propanone, 1,1-diethoxy-3-phenyl- from 1-phenyl-2-propanone and ethanol proceeds via a two-stage acid-catalyzed nucleophilic addition-elimination mechanism.

Stage 1: Hemiacetal Formation

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 1-phenyl-2-propanone by an acid catalyst (e.g., HCl, H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Deprotonation: A subsequent deprotonation of the resulting oxonium ion by a weak base (e.g., another molecule of ethanol) yields a neutral hemiacetal intermediate.

Stage 2: Acetal Formation

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the adjacent ether oxygen assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized oxonium ion.

  • Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.

  • Final Deprotonation: Deprotonation of the resulting protonated acetal regenerates the acid catalyst and yields the final product, 2-Propanone, 1,1-diethoxy-3-phenyl-.

The entire process is a sequence of equilibria. To obtain a high yield of the acetal, the water formed during the reaction must be removed, typically by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[3]

Visualizing the Reaction Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the formation of 2-Propanone, 1,1-diethoxy-3-phenyl-.

Acetal_Formation_Mechanism cluster_0 Stage 1: Hemiacetal Formation cluster_1 Stage 2: Acetal Formation Ketone 1-Phenyl-2-propanone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Oxonium_Ion_1 Oxonium Ion Protonated_Ketone->Oxonium_Ion_1 + EtOH Hemiacetal Hemiacetal Oxonium_Ion_1->Hemiacetal - H+ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Oxonium_Ion_2 Resonance-Stabilized Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion_2 - H2O Protonated_Acetal Protonated Acetal Oxonium_Ion_2->Protonated_Acetal + EtOH Acetal 2-Propanone, 1,1-diethoxy-3-phenyl- Protonated_Acetal->Acetal - H+

Caption: Acid-catalyzed formation of a diethyl acetal from a ketone.

Experimental Protocol: A Generalized Approach

Materials:

  • 1-Phenyl-2-propanone

  • Triethyl orthoformate

  • Ethanol (anhydrous)

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or acidic resin)

  • Anhydrous sodium bicarbonate or other suitable base for neutralization

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-2-propanone, a molar excess of triethyl orthoformate, and anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of the chosen acid catalyst to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a mild base (e.g., saturated aqueous sodium bicarbonate solution) to neutralize the acid catalyst.

  • Extraction: Extract the product into an organic solvent.

  • Drying and Evaporation: Wash the organic layer with brine, dry it over an anhydrous drying agent, and then remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2-Propanone, 1,1-diethoxy-3-phenyl-.

Quantitative Data

Specific quantitative data for the synthesis of 2-Propanone, 1,1-diethoxy-3-phenyl- is not extensively reported. However, general acetalization reactions, when driven to completion by the removal of water, can achieve high yields. For instance, a general method for acetalization using trace amounts of hydrochloric acid reports yields for various ketones, often exceeding 90%.[1]

The table below presents a generalized summary of reaction parameters that can be expected for the synthesis of diethyl acetals from ketones.

ParameterTypical Range/ValueNotes
Substrate 1-Phenyl-2-propanone-
Reagents Ethanol, Triethyl orthoformateTriethyl orthoformate acts as a dehydrating agent.
Catalyst H₂SO₄, p-TsOH, HClTypically used in catalytic amounts (e.g., 0.1 mol%).[1]
Reaction Time 1 - 24 hoursDependent on temperature and catalyst.
Temperature Room Temperature to RefluxHigher temperatures can accelerate the reaction.
Yield Generally high (>80-90%)Dependent on efficient water removal.

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical workflow for the synthesis and purification of 2-Propanone, 1,1-diethoxy-3-phenyl-.

Synthesis_Workflow Start Start: Reagents and Glassware Reaction_Setup Combine 1-Phenyl-2-propanone, Ethanol, and Triethyl Orthoformate Start->Reaction_Setup Catalyst_Addition Add Acid Catalyst Reaction_Setup->Catalyst_Addition Reaction Stir at appropriate temperature Catalyst_Addition->Reaction Monitoring Monitor reaction by TLC/GC Reaction->Monitoring Workup Quench with base and extract Monitoring->Workup Reaction Complete Purification Dry organic layer and evaporate solvent Workup->Purification Final_Product Purify by vacuum distillation Purification->Final_Product

Caption: General workflow for the synthesis of a diethyl acetal.

Conclusion

The formation of 2-Propanone, 1,1-diethoxy-3-phenyl- is a classic example of an acid-catalyzed acetalization reaction. The mechanism involves the initial formation of a hemiacetal intermediate, followed by the elimination of water and the addition of a second alcohol molecule. For successful synthesis, the key considerations are the use of an acid catalyst and the effective removal of water to drive the reaction equilibrium towards the product. While specific quantitative data for this exact compound is sparse, the general principles and protocols for acetal formation provide a robust framework for its synthesis in a laboratory setting. This guide serves as a foundational resource for researchers and professionals in drug development and organic synthesis.

References

An In-depth Technical Guide on the Thermodynamic Stability of 1,1-diethoxy-3-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic stability of 1,1-diethoxy-3-phenylpropan-2-one. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and theoretical principles to predict its stability profile. It outlines key thermodynamic parameters, potential degradation pathways, and detailed experimental and computational protocols for its empirical determination. This guide is intended to serve as a valuable resource for researchers in drug development and organic synthesis, offering a foundational understanding of the stability of β-keto acetals.

Introduction

1,1-diethoxy-3-phenylpropan-2-one is a β-keto acetal, a functional group arrangement that presents unique stability characteristics. The molecule incorporates a ketone, which is susceptible to various nucleophilic additions and redox reactions, and an acetal, which is generally stable under neutral and basic conditions but labile in the presence of acid.[1] The phenyl group further influences the electronic properties and potential metabolic pathways of the compound. Understanding the thermodynamic stability of this molecule is crucial for its handling, storage, formulation, and for predicting its behavior in biological systems.

This guide will explore the key factors governing the thermodynamic stability of 1,1-diethoxy-3-phenylpropan-2-one, including bond energies, steric effects, and the influence of its functional groups.

Predicted Thermodynamic Data

While specific experimental values for 1,1-diethoxy-3-phenylpropan-2-one are not available in the current literature, we can estimate key thermodynamic parameters based on data from structurally related compounds such as aldehydes, ketones, and simple acetals. These estimations provide a baseline for understanding the molecule's energetic landscape.

Thermodynamic ParameterPredicted Value (Estimated)Basis for Estimation
Enthalpy of Formation (ΔHf°) -450 to -550 kJ/molBased on group contribution methods and comparison with known values for ketones and ethers. For example, the enthalpy of formation for acetaldehyde is approximately -166 kJ/mol[2] and for diethyl ether is -253 kJ/mol. The larger size and additional functional groups of the target molecule would lead to a more negative enthalpy of formation.
Gibbs Free Energy of Formation (ΔGf°) -250 to -350 kJ/molEstimated from the enthalpy of formation and predicted entropy values. The formation is expected to be spontaneous under standard conditions.
Standard Molar Entropy (S°) 450 to 550 J/(mol·K)Estimated based on the molecular complexity and degrees of freedom. Larger molecules with more rotational and vibrational modes have higher entropy.
Heat Capacity (Cp) 350 to 450 J/(mol·K)Estimated based on the number of atoms and the complexity of the molecule, by analogy to similar-sized organic molecules.

Note: These values are estimations and should be confirmed by experimental measurements or high-level computational studies.

Key Factors Influencing Thermodynamic Stability

The thermodynamic stability of 1,1-diethoxy-3-phenylpropan-2-one is primarily determined by the interplay of its constituent functional groups: the acetal, the ketone, and the phenyl ring.

  • Acetal Group: The diethyl acetal is the most labile part of the molecule under acidic conditions. The presence of two ether linkages to a single carbon makes it susceptible to hydrolysis, which is a thermodynamically favorable process in the presence of water and acid.[3] Under neutral or basic conditions, the acetal is a stable protecting group.[1]

  • Ketone Group: The carbonyl group is a site of potential nucleophilic attack. While thermodynamically stable in isolation, its reactivity can be influenced by adjacent groups. The α-protons to the ketone are acidic (pKa ≈ 20), allowing for enolate formation under basic conditions.[4]

  • Phenyl Group: The benzyl group (phenylmethyl) attached to the carbonyl is electronically withdrawing, which can slightly destabilize the carbonyl group. However, it also provides steric bulk, which may hinder the approach of nucleophiles.

Potential Degradation Pathways

The primary degradation pathway for 1,1-diethoxy-3-phenylpropan-2-one is expected to be acid-catalyzed hydrolysis of the acetal. Thermal decomposition is also a possibility at elevated temperatures.

Acid-Catalyzed Hydrolysis

This is the most likely degradation route under physiological or acidic formulation conditions. The reaction proceeds via protonation of one of the ethoxy groups, followed by the loss of ethanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water then leads to a hemiacetal, which is in equilibrium with the final ketone and ethanol products.[5]

start 1,1-diethoxy-3- phenylpropan-2-one protonation Protonation of Ethoxy Group start->protonation + H+ oxocarbenium Oxocarbenium Ion Intermediate protonation->oxocarbenium - EtOH hydrolysis1 Nucleophilic Attack by H2O oxocarbenium->hydrolysis1 + H2O hemiacetal Hemiacetal Intermediate hydrolysis1->hemiacetal hydrolysis2 Further Hydrolysis hemiacetal->hydrolysis2 end Phenylacetone + 2 Ethanol hydrolysis2->end

Caption: Acid-catalyzed hydrolysis pathway of 1,1-diethoxy-3-phenylpropan-2-one.

Thermal Decomposition

At elevated temperatures, ketones can undergo decomposition. For 1,1-diethoxy-3-phenylpropan-2-one, this could involve cleavage of the C-C bonds adjacent to the carbonyl group, potentially leading to the formation of various smaller molecules. The exact products would depend on the specific conditions. For instance, thermal decomposition of acetaldehyde is known to produce methane and carbon monoxide.[6]

start 1,1-diethoxy-3-phenylpropan-2-one products Decomposition Products (e.g., Phenylacetic acid derivatives, Ethanol, Ethylene, CO, etc.) start->products Δ (Heat)

Caption: General representation of thermal decomposition.

Experimental Protocols for Determining Thermodynamic Stability

To empirically determine the thermodynamic stability of 1,1-diethoxy-3-phenylpropan-2-one, a combination of calorimetric and analytical techniques should be employed.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point, enthalpy of fusion, and to screen for thermal decomposition events.

  • Methodology:

    • A small, accurately weighed sample (1-5 mg) of 1,1-diethoxy-3-phenylpropan-2-one is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The temperature is ramped at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • The heat flow to the sample relative to the reference is measured as a function of temperature.

    • Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded.

Bomb Calorimetry
  • Objective: To determine the standard enthalpy of combustion (ΔHc°), from which the standard enthalpy of formation (ΔHf°) can be calculated.

  • Methodology:

    • A precisely weighed pellet of the compound is placed in a sample holder within a high-pressure stainless steel "bomb".

    • The bomb is filled with excess pure oxygen to approximately 30 atm.

    • The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

    • The sample is ignited electrically.

    • The temperature change of the water is measured with high precision.

    • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

Isothermal Microcalorimetry
  • Objective: To study the kinetics and thermodynamics of slow degradation reactions, such as hydrolysis, under controlled conditions.

  • Methodology:

    • The sample is placed in a sealed ampoule with a relevant solvent (e.g., an acidic buffer to study hydrolysis).

    • The ampoule is placed in the microcalorimeter at a constant temperature.

    • The heat flow from the sample is monitored over time.

    • The rate and enthalpy of the degradation reaction can be determined from the heat flow data.

cluster_0 Experimental Workflow sample Sample of 1,1-diethoxy-3- phenylpropan-2-one dsc Differential Scanning Calorimetry (DSC) sample->dsc bomb Bomb Calorimetry sample->bomb microcal Isothermal Microcalorimetry sample->microcal data_analysis Data Analysis dsc->data_analysis bomb->data_analysis microcal->data_analysis thermo_params Thermodynamic Parameters (ΔHf°, ΔHc°, Tm, Tdecomp) data_analysis->thermo_params

Caption: Experimental workflow for determining thermodynamic stability.

Computational Chemistry Protocols

Computational methods provide a powerful tool for predicting thermodynamic properties and exploring reaction mechanisms at the molecular level.

Density Functional Theory (DFT) Calculations
  • Objective: To calculate the enthalpy of formation, Gibbs free energy, and to model reaction pathways.

  • Methodology:

    • The 3D structure of 1,1-diethoxy-3-phenylpropan-2-one is built and optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

    • Frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

    • The enthalpy of formation can be calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to minimize errors in the calculations.

    • Transition states for potential degradation pathways (e.g., hydrolysis) can be located and characterized to determine activation energies.

cluster_1 Computational Workflow mol_model Build 3D Molecular Model geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search isodesmic Isodesmic Reaction Scheme freq_calc->isodesmic results Predicted Thermodynamic Data and Reaction Barriers isodesmic->results ts_search->results

Caption: Computational workflow for thermodynamic property prediction.

Conclusion

While direct experimental data on the thermodynamic stability of 1,1-diethoxy-3-phenylpropan-2-one is currently lacking, a comprehensive understanding can be built upon the known chemistry of its constituent functional groups. The molecule is predicted to be stable under neutral and basic conditions, with the primary liability being the acid-catalyzed hydrolysis of the acetal group. The provided experimental and computational protocols offer a robust framework for obtaining empirical data and refining theoretical predictions. For researchers in drug development, a thorough characterization of the stability of this and related β-keto acetals is essential for ensuring product quality, efficacy, and safety.

References

An In-depth Technical Guide on the Solubility of 2-Propanone, 1,1-diethoxy-3-phenyl- in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Propanone, 1,1-diethoxy-3-phenyl-. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, provides available data for structurally analogous compounds, and details robust experimental protocols for accurate solubility determination. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.

Introduction to 2-Propanone, 1,1-diethoxy-3-phenyl-

2-Propanone, 1,1-diethoxy-3-phenyl-, also known as benzylacetone diethyl acetal, is an organic compound with the chemical formula C13H18O3.[1][2] Its structure consists of a phenyl group attached to a propanone backbone, with a diethyl acetal group at the first position. This combination of a non-polar phenyl group and more polar ether and ketone functionalities suggests a versatile solubility profile in a range of organic solvents.

Chemical and Physical Properties: [1][2]

  • Molecular Formula: C13H18O3

  • Molecular Weight: 222.28 g/mol

  • IUPAC Name: 1,1-diethoxy-3-phenylpropan-2-one

  • CAS Number: 19256-31-6

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of 2-Propanone, 1,1-diethoxy-3-phenyl- can be predicted by examining its structural features. The presence of the phenyl ring suggests solubility in aromatic solvents such as toluene and benzene. The diethyl acetal and ketone groups, containing oxygen atoms with lone pairs of electrons, can act as hydrogen bond acceptors, indicating potential solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and some polar protic solvents (e.g., ethanol). However, the overall molecule is relatively large and lacks a hydrogen bond donor, which may limit its solubility in highly polar solvents like water.

Solubility Data of Structurally Similar Compounds

To provide a more concrete estimation of solubility, the following table summarizes the available solubility data for structurally analogous compounds. These compounds share key structural motifs with 2-Propanone, 1,1-diethoxy-3-phenyl- and can serve as valuable references.

Compound NameStructureCAS NumberReported Solubility in Organic Solvents
Benzylacetone (4-Phenyl-2-butanone)C10H12O2550-26-7Soluble in alcohol and oils.[3][4]
Benzalacetone (4-Phenyl-3-buten-2-one)C10H10O122-57-6Soluble in alcohol, chloroform, and diethyl ether.[5]
1,3-Diphenyl-2-propanone (Dibenzyl ketone)C15H14O102-04-5General physical and chemical data available, but specific solubility data is limited.[6][7]
Benzaldehyde diethyl acetalC11H16O2774-48-1Soluble in alcohol and oils.[8]

This comparative data suggests that 2-Propanone, 1,1-diethoxy-3-phenyl- is likely to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires experimental validation. The following are detailed methodologies for key experiments.

Shake-Flask Method (Equilibrium Solubility)

This is the gold standard method for determining the equilibrium solubility of a compound in a specific solvent.

Principle: A surplus of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined analytically.

Apparatus:

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

Procedure:

  • Add an excess amount of 2-Propanone, 1,1-diethoxy-3-phenyl- to a vial containing a known volume of the desired organic solvent. The excess solid should be clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant. To remove any undissolved solid, either centrifuge the sample and take the supernatant or filter the sample through a chemically compatible syringe filter (e.g., PTFE for organic solvents).

  • Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of the dissolved compound.

  • Calculate the solubility in units of mg/mL or mol/L.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to separate and quantify the amount of dissolved solute in the sample taken from the shake-flask experiment.

Typical HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good peak shape and retention time. An isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV spectrophotometer at a wavelength where the compound has significant absorbance (to be determined by UV scan).

  • Column Temperature: 25 °C

Calibration: A standard stock solution of 2-Propanone, 1,1-diethoxy-3-phenyl- of known concentration is prepared and serially diluted to create a series of calibration standards. A calibration curve is generated by plotting the peak area versus the concentration of the standards. The concentration of the unknown sample is then determined from this curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of 2-Propanone, 1,1-diethoxy-3-phenyl-.

Solubility_Assessment_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis cluster_app Application Compound 2-Propanone, 1,1-diethoxy-3-phenyl- ShakeFlask Shake-Flask Method (Equilibrium) Compound->ShakeFlask Solvents Select Organic Solvents Solvents->ShakeFlask Analysis HPLC Analysis ShakeFlask->Analysis Supernatant Quantification Quantify Concentration Analysis->Quantification SolubilityData Tabulate Solubility Data Quantification->SolubilityData Application Inform Research & Development SolubilityData->Application

Caption: Logical workflow for solubility assessment and application.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of 2-Propanone, 1,1-diethoxy-3-phenyl- in organic solvents. While direct quantitative data is limited, the information on structurally similar compounds and detailed experimental protocols offers a robust starting point for researchers. For precise and reliable data, the experimental determination of solubility using the shake-flask method coupled with a suitable analytical technique like HPLC is highly recommended.

References

An In-depth Technical Guide to 1,1-diethoxy-3-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive literature review of 1,1-diethoxy-3-phenylpropan-2-one, a ketone with potential applications in the pharmaceutical and fragrance industries. Due to the limited availability of direct research on this specific compound, this paper consolidates the existing data and presents logical inferences based on the chemistry of structurally related molecules. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

1,1-diethoxy-3-phenylpropan-2-one is an organic compound with a molecular formula of C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol .[1] It is also known by other names such as 2-Propanone, 1,1-diethoxy-3-phenyl- and 1,1-Diethoxy-3-phenylacetone.[1] The compound's structure features a central ketone group, a benzyl substituent, and a diethyl acetal at the alpha position.

PropertyValueSource
IUPAC Name1,1-diethoxy-3-phenylpropan-2-onePubChem[1]
CAS Number19256-31-6PubChem[1]
Molecular FormulaC₁₃H₁₈O₃PubChem[1]
Molecular Weight222.28 g/mol PubChem[1]
Canonical SMILESCCOC(C(=O)CC1=CC=CC=C1)OCCPubChem[1]
InChIInChI=1S/C13H18O3/c1-3-15-13(16-4-2)12(14)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3PubChem[1]
InChIKeyLFYMGSKZVOVUKZ-UHFFFAOYSA-NPubChem[1]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of 1,1-diethoxy-3-phenylpropan-2-one is scarce, a plausible synthetic route can be proposed based on established organic chemistry principles and related transformations. A potential method involves the reaction of a 3-phenylpropylene derivative with an alkyl nitrite in the presence of an alcohol and a palladium catalyst to form a 1-phenyl-2,2-dialkoxypropane intermediate, which is then hydrolyzed.

Proposed Synthesis of 1,1-diethoxy-3-phenylpropan-2-one

A potential route to synthesize the title compound is from a substituted 3-phenylpropylene. This reaction would proceed in the presence of an alcohol and a palladium catalyst to form a 1-phenyl-2,2-dialkoxypropane derivative.[2] Subsequent hydrolysis of this intermediate would yield the desired phenylacetone derivative.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product reactant1 3-Phenylpropylene Derivative intermediate 1-Phenyl-2,2-diethoxypropane reactant1->intermediate Reaction with RONO, Ethanol reactant2 RONO (Alkyl Nitrite) reactant2->intermediate reactant3 Ethanol reactant3->intermediate catalyst Palladium Catalyst catalyst->intermediate product 1,1-diethoxy-3-phenylpropan-2-one intermediate->product Hydrolysis

Caption: Proposed synthetic pathway for 1,1-diethoxy-3-phenylpropan-2-one.

Experimental Protocol (Hypothetical):

  • Step 1: Formation of the dialkoxypropane intermediate. In a round-bottom flask, the 3-phenylpropylene derivative would be dissolved in an inert solvent. The palladium catalyst and ethanol would then be added. The alkyl nitrite would be added dropwise to the reaction mixture at a controlled temperature, likely between 10°C and 90°C.[2] The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Step 2: Hydrolysis to the final product. Upon completion of the first step, the reaction mixture would be subjected to hydrolysis to convert the intermediate to 1,1-diethoxy-3-phenylpropan-2-one. This could be achieved by the addition of an aqueous acid.

  • Workup and Purification: The final product would be extracted from the reaction mixture using a suitable organic solvent. The organic layer would then be washed, dried, and the solvent evaporated. The crude product could be purified by column chromatography or distillation.

Spectroscopic Data (Predicted)

No specific spectroscopic data for 1,1-diethoxy-3-phenylpropan-2-one was found in the reviewed literature. However, based on its structure, the following characteristic peaks can be predicted.

SpectroscopyPredicted Chemical Shifts/Signals
¹H NMR δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 4.5-4.7 (s, 1H, CH(OEt)₂), 3.8 (s, 2H, CH₂Ph), 3.5-3.7 (q, 4H, OCH₂CH₃), 1.2-1.4 (t, 6H, OCH₂CH₃)
¹³C NMR δ (ppm): ~200 (C=O), 134 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 127 (Ar-CH), ~102 (CH(OEt)₂), ~62 (OCH₂CH₃), ~45 (CH₂Ph), ~15 (OCH₂CH₃)
IR ν (cm⁻¹): ~1720 (C=O stretch), ~1100-1200 (C-O stretch), ~3030 (Ar C-H stretch), ~2900-3000 (Aliphatic C-H stretch)
Mass Spec m/z: 222 (M⁺), fragments corresponding to the loss of ethoxy groups and the benzyl group.

Biological Activity and Applications

However, the propan-1-one scaffold is a common motif in compounds with demonstrated biological activities. For instance, various 1,3-diphenylpropan-1-one derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. These studies suggest that the propanone backbone can be a valuable starting point for the development of new therapeutic agents. Given its structure, 1,1-diethoxy-3-phenylpropan-2-one could be a precursor for the synthesis of more complex molecules with potential biological activities. Further research is needed to explore its pharmacological profile.

Conclusion

1,1-diethoxy-3-phenylpropan-2-one is a chemical compound with potential for further investigation, particularly in the fields of medicinal chemistry and material science. This guide has summarized the currently available information and provided a logical framework for its synthesis and characterization. The lack of detailed experimental and biological data highlights a significant gap in the scientific literature and presents an opportunity for future research to explore the properties and applications of this and related compounds. The proposed synthetic route and predicted spectroscopic data can serve as a valuable starting point for researchers interested in working with this molecule.

References

An In-depth Technical Guide to the Safety and Handling of 2-Propanone, 1,1-diethoxy-3-phenyl-

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

This section summarizes the known chemical and physical properties of 2-Propanone, 1,1-diethoxy-3-phenyl-.

PropertyValueSource
CAS Number 19256-31-6ChemScene[1]
Molecular Formula C₁₃H₁₈O₃-
Molecular Weight 222.28 g/mol -
IUPAC Name 1,1-diethoxy-3-phenylpropan-2-one-
Synonyms Phenylacetone diethyl acetal-
Appearance Not specified-
Boiling Point Not specified-
Melting Point Not specified-
Flash Point Not specified-
Solubility Not specified-
Density Not specified-

Hazard Identification and Classification

Based on limited available information, 2-Propanone, 1,1-diethoxy-3-phenyl- is classified with the following hazards. It is crucial to handle this compound with care, assuming it may have other undocumented hazardous properties.

Hazard ClassGHS ClassificationPrecautionary StatementSource
Specific target organ toxicity, single exposureRespiratory tract irritation (Category 3)H335: May cause respiratory irritation.ChemScene[1]

General Handling Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash hands thoroughly after handling.

  • Avoid contact with skin and eyes.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following experimental protocols are general best practices for handling chemical reagents in a laboratory setting and should be adapted to the specific risks identified for 2-Propanone, 1,1-diethoxy-3-phenyl-.

3.1. Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling volatile substances or performing operations that could generate aerosols.

  • Ensure safety showers and eyewash stations are readily accessible.

3.2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[1] Inspect gloves for integrity before each use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Closed-toe shoes are required.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

3.3. General Hygiene Practices:

  • Do not eat, drink, or smoke in laboratory areas.

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

  • Remove contaminated clothing and wash it before reuse.

First Aid Measures

In the event of exposure, follow these first aid guidelines and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

5.1. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store away from heat, sparks, and open flames.

5.2. Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Chemical waste should be collected in labeled, sealed containers and disposed of through a licensed hazardous waste disposal company.

Visualizations

Diagram 1: General Laboratory Safety Workflow This diagram outlines the basic workflow for safely handling chemical reagents in a research environment.

G General Laboratory Safety Workflow A Risk Assessment B Select Appropriate PPE A->B Identify Hazards C Prepare Engineering Controls (e.g., Fume Hood) B->C D Handle Chemical C->D E Decontaminate Work Area D->E F Proper Waste Disposal E->F G Remove and Store PPE F->G H Wash Hands G->H

General Laboratory Safety Workflow for Chemical Handling.

Diagram 2: Emergency Response for Chemical Exposure This diagram illustrates the logical steps to take in the event of an accidental chemical exposure.

G Emergency Response for Chemical Exposure Start Chemical Exposure Occurs A Remove from Exposure Source Start->A B Administer First Aid (as per SDS/protocol) A->B C Seek Immediate Medical Attention B->C D Inform Supervisor/ Safety Officer C->D E Document Incident D->E

Logical Flow for Responding to Accidental Chemical Exposure.

References

Methodological & Application

The Potential of 2-Propanone, 1,1-diethoxy-3-phenyl- as a Protecting Group: A Theoretical Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the potential, though currently undocumented, use of 2-Propanone, 1,1-diethoxy-3-phenyl- as a protecting group in organic synthesis. Extensive literature searches did not yield any specific examples of this molecule being employed for such purposes. However, based on its chemical structure, which incorporates a diethyl acetal (a known protecting group for carbonyls), we present a theoretical framework for its application. This note provides hypothetical protocols for the protection of a carbonyl group and its subsequent deprotection, drawing parallels with established acetal and ketal chemistry.

Introduction

Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group to prevent its participation in a subsequent reaction.[1] Acetals and ketals are among the most common protecting groups for aldehydes and ketones due to their stability in neutral to strongly basic conditions and their susceptibility to cleavage under acidic conditions.[2][3][4] The target molecule, 2-Propanone, 1,1-diethoxy-3-phenyl-, possesses a 1,1-diethoxy acetal functional group.

Chemical Information:

PropertyValue
IUPAC Name 1,1-Diethoxy-3-phenylpropan-2-one[5]
CAS Number 19256-31-6[5]
Molecular Formula C₁₃H₁₈O₃[5]
Molecular Weight 222.28 g/mol [5]
SMILES CCOC(OCC)C(=O)CC1=CC=CC=C1[6]

While this compound is commercially available and its chemical properties are documented, its application as a protecting group is not described in the reviewed literature. This application note, therefore, puts forth a hypothetical use case based on established chemical principles.

Hypothetical Application: Protection of a Diol

Given its structure, 2-Propanone, 1,1-diethoxy-3-phenyl- could theoretically be used to protect 1,2- or 1,3-diols through a transacetalization reaction. The presence of the phenyl group might offer unique properties, such as influencing reactivity or providing a UV-active handle for chromatographic monitoring.

Proposed Protection Mechanism

The protection of a diol would likely proceed via an acid-catalyzed reaction with 2-Propanone, 1,1-diethoxy-3-phenyl-, forming a cyclic acetal. The equilibrium would be driven forward by the removal of ethanol.

G cluster_0 Protection Substrate_Diol R(OH)₂ Protected_Diol R(O)₂C(CH₂Ph)(C(O)CH₃) Substrate_Diol->Protected_Diol + Protecting Agent H⁺ catalyst Protecting_Agent Ph-CH₂-C(O)C(OEt)₂ Byproduct 2 EtOH G cluster_1 Deprotection Protected_Diol R(O)₂C(CH₂Ph)(C(O)CH₃) Substrate_Diol R(OH)₂ Protected_Diol->Substrate_Diol H₃O⁺ Byproduct_Deprotection Ph-CH₂-C(O)C(OEt)₂ G A Is the functional group incompatible with reaction conditions? B Select a suitable protecting group A->B Yes F Proceed with synthesis A->F No C Protect the functional group B->C D Perform the desired reaction C->D E Deprotect the functional group D->E E->F

References

Application Notes: Deprotection of the Acetal in 1,1-Diethoxy-3-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetal functional groups are one of the most widely used protecting groups for carbonyls (aldehydes and ketones) in organic synthesis. Their stability under neutral to basic conditions, and in the presence of various nucleophiles and hydrides, makes them invaluable in multi-step synthetic pathways.[1][2] The compound 1,1-diethoxy-3-phenylpropan-2-one (CAS No. 19256-31-6) is an organic building block where a ketone is protected as a diethyl acetal.[3][4] The effective removal, or deprotection, of this acetal group is a critical step to unmask the ketone functionality for subsequent transformations. This document provides detailed protocols and quantitative data regarding the deprotection of this acetal, focusing on common and efficient acid-catalyzed hydrolysis methods.

Reaction Principle: Acid-Catalyzed Hydrolysis

The deprotection of acetals is typically achieved through acid-catalyzed hydrolysis. The reaction is reversible, and the presence of excess water drives the equilibrium toward the formation of the carbonyl compound and the corresponding alcohol.[1][5] The generally accepted mechanism involves the following key steps:

  • Protonation: One of the alkoxy groups is protonated by an acid catalyst, converting it into a good leaving group (an alcohol).

  • Elimination: The alcohol molecule is eliminated, forming a resonance-stabilized oxonium ion. This step is often the rate-determining step.[6]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation: A proton is transferred from the newly added water molecule to a base (like water or the conjugate base of the acid catalyst), forming a hemiacetal.

  • Repeat: The process of protonation, elimination, nucleophilic attack, and deprotonation is repeated for the second alkoxy group to yield the final ketone product.[5]

Deprotection_Mechanism Acetal 1,1-Diethoxy-3-phenylpropan-2-one ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ OxoniumIon Resonance-Stabilized Oxonium Ion ProtonatedAcetal->OxoniumIon - EtOH Hemiacetal Hemiacetal Intermediate OxoniumIon->Hemiacetal + H₂O - H⁺ EtOH_1 EtOH OxoniumIon->EtOH_1 ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ H3O_2 H₃O⁺ Hemiacetal->H3O_2 FinalProduct 1-Phenylpropan-2-one (Product) ProtonatedHemiacetal->FinalProduct - EtOH EtOH_2 EtOH FinalProduct->EtOH_2 H3O H₃O⁺ H3O->Acetal H2O_1 H₂O H2O_1->OxoniumIon H2O_2 H₂O H3O_2->Hemiacetal

Caption: Acid-catalyzed hydrolysis mechanism for acetal deprotection.

Catalytic Systems for Deprotection

A variety of acidic catalysts can be employed for the deprotection of acetals. The choice of catalyst often depends on the presence of other acid-sensitive functional groups in the molecule.

  • Brønsted Acids: Traditional mineral acids (e.g., HCl, H₂SO₄) and organic acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) are effective but can be harsh.[7] Solid-supported acids like Amberlyst-15 provide the advantage of simple removal by filtration.[8]

  • Lewis Acids: For milder conditions and improved chemoselectivity, various Lewis acids are used. These catalysts are particularly useful when other acid-labile protecting groups are present.[2] Common examples include:

    • Bismuth(III) salts (e.g., Bi(NO₃)₃·5H₂O, Bi(OTf)₃).[9][10]

    • Cerium(III) and Erbium(III) triflates (Ce(OTf)₃, Er(OTf)₃), which can operate at nearly neutral pH in wet organic solvents.[8][11]

    • Molecular iodine (I₂), which catalyzes deprotection under neutral conditions in acetone.[12]

Data Presentation

The following tables summarize quantitative data for the deprotection of various acetals, which can serve as a reference for optimizing the deprotection of 1,1-diethoxy-3-phenylpropan-2-one.

Table 1: Deprotection of Benzaldehyde Diethyl Acetal with Various Acid Catalysts Data adapted from studies on solid metal hydrogen sulfates.[8]

EntryCatalystTime (min)Yield (%)
1Al(HSO₄)₃3095
2Mg(HSO₄)₂4590
3NaHSO₄·H₂O12085

Table 2: Deprotection of Acetals using Cerium(III) Triflate in Wet Nitromethane This method is noted for its mild conditions and high chemoselectivity.[8][11]

EntrySubstrateCatalyst Loading (mol%)Time (h)Yield (%)
1Benzaldehyde dimethyl acetal50.598
2Cyclohexanone ethylene acetal51.595
34-Nitrobenzaldehyde dimethyl acetal50.598

Table 3: Deprotection of Acetals using Molecular Iodine in Acetone A neutral, highly chemoselective protocol that tolerates acid-sensitive groups.[12]

EntrySubstrateTemperatureTime (min)Yield (%)
1Benzaldehyde diethyl acetalRoom Temp.595
24-Chlorobenzaldehyde diethyl acetalRoom Temp.596
32-Phenyl-1,3-dioxolaneReflux (56 °C)598

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Acetal Deprotection

  • Dissolution: Dissolve the acetal substrate (1,1-diethoxy-3-phenylpropan-2-one, 1 equivalent) in a suitable organic solvent (e.g., acetone, dichloromethane, tetrahydrofuran). The choice of solvent may depend on the catalyst system.[9][12]

  • Addition of Reagents: Add water (5-10 equivalents) to the solution.

  • Catalyst Addition: Add the acid catalyst (e.g., HCl, p-TsOH, or a Lewis acid) in catalytic amounts (typically 0.1-10 mol%).

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (room temperature to reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, if necessary, to yield the pure ketone (1-phenylpropan-2-one).

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Specific Procedure using Molecular Iodine in Acetone

This protocol is an example of a mild and highly chemoselective deprotection method.[12]

  • Reaction Setup: In a round-bottom flask, dissolve 1,1-diethoxy-3-phenylpropan-2-one (e.g., 1.11 g, 5 mmol) in acetone (20 mL).

  • Catalyst Addition: Add molecular iodine (I₂) (127 mg, 0.5 mmol, 10 mol%).

  • Reaction: Stir the mixture at room temperature. Given that the substrate is an acyclic acetal, the reaction is expected to be rapid (typically 5-15 minutes).[12] Monitor by TLC.

  • Work-up:

    • Once the reaction is complete, remove the bulk of the acetone under reduced pressure.

    • Dilute the residue with dichloromethane (50 mL).

    • Wash the organic layer sequentially with a 10% aqueous sodium thiosulfate solution (to remove excess iodine) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the solution and evaporate the solvent to obtain the crude product. Purify by flash chromatography if required.

Workflow Visualization

The following diagram illustrates a typical experimental workflow for the deprotection of an acetal.

Workflow Setup 1. Reaction Setup (Substrate, Solvent, Catalyst) Monitor 2. Reaction Monitoring (TLC / LC-MS) Setup->Monitor Quench 3. Quenching (e.g., add NaHCO₃ soln.) Monitor->Quench Reaction Complete Extract 4. Extraction & Washing (Organic Solvent, Brine) Quench->Extract Dry 5. Drying & Concentration (Na₂SO₄, Rotovap) Extract->Dry Purify 6. Purification (Column Chromatography) Dry->Purify Crude Product Analyze 7. Analysis (NMR, MS, IR) Purify->Analyze Pure Product

Caption: Standard experimental workflow for acetal deprotection and product isolation.

References

Application Notes and Protocols: 1,1-diethoxy-3-phenylpropan-2-one in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-diethoxy-3-phenylpropan-2-one is a versatile β-keto acetal that serves as a valuable precursor in multi-step organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal importance. Its masked 1,3-dicarbonyl functionality allows for selective reactions and the introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for the synthesis of 1,1-diethoxy-3-phenylpropan-2-one and its utilization in a multi-step synthesis of a pyrimidine-based scaffold, which is a common core in various kinase inhibitors and other biologically active molecules.

Application: Synthesis of 2-Amino-4-benzyl-6-phenylpyrimidine

This section outlines a two-step synthesis of 2-amino-4-benzyl-6-phenylpyrimidine, a substituted pyrimidine with potential applications in medicinal chemistry, starting from commercially available reagents. 1,1-diethoxy-3-phenylpropan-2-one is synthesized in the first step and subsequently used as the key building block for the construction of the pyrimidine ring.

Step 1: Synthesis of 1,1-diethoxy-3-phenylpropan-2-one

The synthesis of 1,1-diethoxy-3-phenylpropan-2-one is achieved through the reaction of ethyl 3-phenylpropanoate with ethyl formate in the presence of a strong base, followed by acetalization.

Experimental Protocol: Synthesis of 1,1-diethoxy-3-phenylpropan-2-one

Materials:

  • Ethyl 3-phenylpropanoate

  • Ethyl formate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Triethyl orthoformate

  • Ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of sodium ethoxide (1.1 eq) in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • A mixture of ethyl 3-phenylpropanoate (1.0 eq) and ethyl formate (1.2 eq) is added dropwise to the stirred sodium ethoxide solution, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is then concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude intermediate, ethyl 2-formyl-3-phenylpropanoate.

  • The crude intermediate is dissolved in anhydrous ethanol, and triethyl orthoformate (1.5 eq) and a catalytic amount of ammonium chloride are added.

  • The mixture is refluxed for 4 hours.

  • The reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

  • The residue is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,1-diethoxy-3-phenylpropan-2-one as a colorless oil.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (Relative)Amount Used/Yield
Ethyl 3-phenylpropanoate178.231.0-
Ethyl formate74.081.2-
Sodium ethoxide68.051.1-
Triethyl orthoformate148.201.5-
1,1-diethoxy-3-phenylpropan-2-one222.28-Typically 60-70%
Step 2: Synthesis of 2-Amino-4-benzyl-6-phenylpyrimidine

The synthesized 1,1-diethoxy-3-phenylpropan-2-one undergoes a cyclocondensation reaction with guanidine hydrochloride in the presence of a base to form the target 2-aminopyrimidine derivative.

Experimental Protocol: Synthesis of 2-Amino-4-benzyl-6-phenylpyrimidine

Materials:

  • 1,1-diethoxy-3-phenylpropan-2-one

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

Procedure:

  • Sodium ethoxide (2.2 eq) is dissolved in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

  • Guanidine hydrochloride (1.1 eq) is added to the stirred solution.

  • 1,1-diethoxy-3-phenylpropan-2-one (1.0 eq) is then added to the reaction mixture.

  • The mixture is heated to reflux and maintained at this temperature for 6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether.

  • The aqueous layer is separated and acidified with hydrochloric acid to pH ~2, resulting in the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and then dissolved in a dilute sodium hydroxide solution.

  • The solution is treated with activated charcoal, filtered, and the filtrate is re-acidified with hydrochloric acid to precipitate the pure product.

  • The solid is collected by filtration, washed with water, and dried under vacuum to yield 2-amino-4-benzyl-6-phenylpyrimidine.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (Relative)Amount Used/Yield
1,1-diethoxy-3-phenylpropan-2-one222.281.0-
Guanidine hydrochloride95.531.1-
Sodium ethoxide68.052.2-
2-Amino-4-benzyl-6-phenylpyrimidine273.34-Typically 75-85%

Visualizations

Logical Workflow of the Multi-Step Synthesis

multistep_synthesis start Starting Materials (Ethyl 3-phenylpropanoate, Ethyl formate) step1 Step 1: Synthesis of 1,1-diethoxy-3-phenylpropan-2-one (Base-catalyzed condensation & Acetalization) start->step1 intermediate Intermediate: 1,1-diethoxy-3-phenylpropan-2-one step1->intermediate step2 Step 2: Cyclocondensation (Pyrimidine ring formation) intermediate->step2 reagents_step2 Guanidine HCl, NaOEt reagents_step2->step2 product Final Product: 2-Amino-4-benzyl-6-phenylpyrimidine step2->product

Caption: Workflow for the synthesis of 2-amino-4-benzyl-6-phenylpyrimidine.

Signaling Pathway Context: Potential as a Kinase Inhibitor

The 2-aminopyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors. These inhibitors often target the ATP-binding site of kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

kinase_inhibition_pathway cluster_kinase Kinase ATP-Binding Site cluster_signaling Cellular Signaling Cascade ATP ATP Kinase Kinase ATP->Kinase Binds to active site Pyrimidine 2-Amino-4-benzyl-6- phenylpyrimidine (Potential Inhibitor) Pyrimidine->Kinase Competitively Inhibits Upstream Upstream Signal Upstream->Kinase Activates Downstream Downstream Effector Kinase->Downstream Phosphorylates Response Cellular Response (e.g., Proliferation) Downstream->Response

Caption: Potential mechanism of action for a 2-aminopyrimidine-based kinase inhibitor.

Application Notes and Protocols: The Strategic Use of 2-Propanone, 1,1-diethoxy-3-phenyl- in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Propanone, 1,1-diethoxy-3-phenyl-, the diethyl acetal of phenylacetone (also known as benzyl methyl ketone), is a valuable intermediate in multi-step organic synthesis, particularly in the pharmaceutical industry. While its parent ketone, phenylacetone, is a known precursor for various pharmaceutical compounds, its reactive carbonyl group can interfere with certain chemical transformations. The formation of the diethyl acetal provides a robust protecting group for the ketone functionality, rendering it inert to nucleophiles and bases. This allows for selective reactions to be performed on other parts of the molecule. Following the desired transformations, the acetal can be readily hydrolyzed under acidic conditions to regenerate the ketone.

This document provides detailed application notes on the utility of 2-Propanone, 1,1-diethoxy-3-phenyl- as a protected intermediate and outlines protocols for its formation and cleavage in the context of pharmaceutical synthesis. A key application is in the synthesis of substituted phenylacetone derivatives, which are precursors to antihypertensive agents like L-alpha-methyldopa.

Data Presentation: Acetal Protection and Deprotection of Phenylacetone

The following table summarizes typical quantitative data for the protection of phenylacetone as its diethyl acetal and the subsequent deprotection to regenerate the ketone. These values are representative of general acetal chemistry and may vary based on specific substrate and reaction conditions.

ParameterAcetal ProtectionAcetal Deprotection (Hydrolysis)
Starting Material Phenylacetone2-Propanone, 1,1-diethoxy-3-phenyl-
Reagents Ethanol, Triethyl orthoformateDilute Aqueous Acid (e.g., HCl, H₂SO₄)
Catalyst Acid Catalyst (e.g., p-TsOH, H₂SO₄)Acid Catalyst (e.g., HCl, H₂SO₄)
Solvent Ethanol or Aprotic Solvent (e.g., Toluene)Acetone, Tetrahydrofuran (THF)
Reaction Temperature 25-80 °C (Reflux)25-60 °C
Reaction Time 4-24 hours1-6 hours
Typical Yield >90%>95%
Purity of Product High (>95% after purification)High (>98% after purification)

Experimental Protocols

Protocol 1: Synthesis of 2-Propanone, 1,1-diethoxy-3-phenyl- (Acetal Protection)

This protocol describes the protection of the ketone group of phenylacetone through the formation of a diethyl acetal.

Materials:

  • Phenylacetone

  • Ethanol (anhydrous)

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus (if using toluene) or reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetone (1 equivalent).

  • Add anhydrous ethanol (5-10 equivalents) and triethyl orthoformate (1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-Propanone, 1,1-diethoxy-3-phenyl-.

  • The crude product can be purified by vacuum distillation if necessary.

Protocol 2: Deprotection of 2-Propanone, 1,1-diethoxy-3-phenyl- to Phenylacetone (Hydrolysis)

This protocol describes the cleavage of the diethyl acetal to regenerate the parent ketone.

Materials:

  • 2-Propanone, 1,1-diethoxy-3-phenyl-

  • Acetone or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl) or 10% Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-Propanone, 1,1-diethoxy-3-phenyl- (1 equivalent) in acetone or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add 1M aqueous hydrochloric acid or 10% aqueous sulfuric acid to the solution.

  • Stir the mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, neutralize the acid by carefully adding a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and remove the solvent from the filtrate under reduced pressure to yield the deprotected phenylacetone.

  • If required, the product can be further purified by distillation.

Mandatory Visualizations

Diagram 1: Synthetic Utility of Phenylacetone Diethyl Acetal

This diagram illustrates a logical workflow where the protection of phenylacetone as its diethyl acetal enables a selective reaction on another functional group within a hypothetical pharmaceutical intermediate.

G cluster_0 Multi-step Synthesis of a Pharmaceutical Intermediate A Starting Material (contains a ketone and another reactive group, e.g., an ester) B Protect Ketone as Diethyl Acetal (2-Propanone, 1,1-diethoxy-3-phenyl- derivative) A->B Protection C Perform Selective Reaction (e.g., Grignard reaction on the ester) B->C Selective Transformation D Deprotect Acetal (Hydrolysis to regenerate ketone) C->D Deprotection E Final Pharmaceutical Intermediate D->E Final Product G A Phenylacetone B 2-Propanone, 1,1-diethoxy-3-phenyl- A->B Protection (Ethanol, H+) C Substituted Phenylacetone Diethyl Acetal B->C Ring Modification (e.g., Nitration, Reduction, etc.) D Substituted Phenylacetone (e.g., 4-hydroxy-3-methoxyphenylacetone) C->D Deprotection (H3O+) E Pharmaceutical Active Ingredient (e.g., L-alpha-methyldopa) D->E Further Synthesis

Application Notes and Protocols: The Role of 1,1-Diethoxy-3-phenylpropan-2-one in Fragrance Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes detail the role of 1,1-diethoxy-3-phenylpropan-2-one as a key precursor in the synthesis of fragrance compounds. Primarily, it serves as a stable, protected form of phenylacetone (also known as 1-phenyl-2-propanone or P2P), a valuable ingredient in the fragrance and perfumery industry. Phenylacetone is prized for its sweet, floral, and honey-like aroma. Due to regulatory controls on phenylacetone, its synthesis via the deprotection of precursors like 1,1-diethoxy-3-phenylpropan-2-one is a critical process for its legitimate use in fragrance applications. This document provides detailed protocols for the acid-catalyzed hydrolysis of 1,1-diethoxy-3-phenylpropan-2-one to yield phenylacetone, along with relevant data and visualizations.

Introduction

1,1-Diethoxy-3-phenylpropan-2-one is a synthetic organic compound that functions as a diethyl acetal of phenylacetone. In this protected form, the ketone group of phenylacetone is masked, rendering the molecule more stable and less reactive under certain conditions. The primary application of this compound in the fragrance industry is its conversion back to phenylacetone through a straightforward hydrolysis reaction.

Phenylacetone itself has a distinct and pleasant odor, often described as sweet, floral, fruity, and honey-like, making it a desirable component in various perfume formulations, particularly those with fruity or floral scents.[1][2] Its incorporation can add depth and character to olfactory compositions.[1]

This document outlines the primary application of 1,1-diethoxy-3-phenylpropan-2-one: its conversion to phenylacetone.

Primary Application: Synthesis of Phenylacetone

The principal use of 1,1-diethoxy-3-phenylpropan-2-one in fragrance synthesis is its role as a precursor to phenylacetone. The conversion is achieved through an acid-catalyzed hydrolysis, which removes the diethyl acetal protecting group and reveals the ketone functionality.

Chemical Reaction

The hydrolysis of 1,1-diethoxy-3-phenylpropan-2-one is typically carried out in the presence of an acid catalyst and water. The overall reaction is as follows:

G cluster_0 1,1-Diethoxy-3-phenylpropan-2-one cluster_1 Phenylacetone C13H18O3 reagents + 2 H₂O (Acid Catalyst, e.g., HCl, H₂SO₄) C13H18O3->reagents C9H10O products + 2 CH₃CH₂OH C9H10O->products reagents->C9H10O

Caption: Hydrolysis of 1,1-diethoxy-3-phenylpropan-2-one to phenylacetone.

Mechanism of Deprotection

The acid-catalyzed hydrolysis of the acetal follows a well-established multi-step mechanism:

  • Protonation: An acid catalyst protonates one of the ethoxy groups, converting it into a good leaving group (ethanol).

  • Loss of Leaving Group: The protonated ethoxy group departs as ethanol, forming a resonance-stabilized oxonium ion.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation: A proton is transferred from the newly added water molecule to a base (e.g., another water molecule), forming a hemiacetal.

  • Second Protonation and Elimination: The remaining ethoxy group is protonated and eliminated as a second molecule of ethanol, forming a protonated ketone.

  • Final Deprotonation: Deprotonation of the protonated ketone yields the final phenylacetone product and regenerates the acid catalyst.

G start 1,1-Diethoxy-3- phenylpropan-2-one step1 Protonation of Ethoxy Group start->step1 H⁺ step2 Formation of Oxonium Ion (Loss of Ethanol) step1->step2 -EtOH step3 Nucleophilic Attack by Water step2->step3 +H₂O step4 Formation of Hemiacetal step3->step4 -H⁺ step5 Protonation of Second Ethoxy Group step4->step5 H⁺ step6 Formation of Protonated Ketone (Loss of Ethanol) step5->step6 -EtOH end Phenylacetone step6->end -H⁺

Caption: Mechanism of acid-catalyzed hydrolysis of 1,1-diethoxy-3-phenylpropan-2-one.

Experimental Protocols

The following protocols are generalized procedures for the deprotection of diethyl acetals. Researchers should optimize the reaction conditions for their specific needs.

Protocol 1: Aqueous Acid Hydrolysis

This protocol describes a standard method using a mineral acid in an aqueous-organic solvent mixture.

Materials:

  • 1,1-Diethoxy-3-phenylpropan-2-one

  • Acetone (or Tetrahydrofuran - THF)

  • 1M Hydrochloric Acid (HCl) or 10% Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • Dissolve 1,1-diethoxy-3-phenylpropan-2-one (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1M HCl or 10% H₂SO₄ to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Remove the organic solvent (acetone/THF) under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude phenylacetone.

  • Purify the crude product by vacuum distillation.

Data Presentation

The following table presents typical data for the acid-catalyzed deprotection of related acetal compounds, which can serve as a reference for optimizing the hydrolysis of 1,1-diethoxy-3-phenylpropan-2-one.

Substrate (Acetal of) Acid Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Benzaldehyde diethyl acetal10% H₂SO₄Acetone/H₂O252>95
Acetophenone diethyl acetal1M HClTHF/H₂O403>90
Cyclohexanone diethyl acetalp-TsOHAcetone/H₂O251.5>98

Note: Reaction times and yields for 1,1-diethoxy-3-phenylpropan-2-one may vary and should be determined empirically.

Properties of Phenylacetone

  • Appearance: Colorless to pale yellow liquid.

  • Odor Profile: Sweet, floral, fruity, with honey and green nuances.[2]

  • Molecular Formula: C₉H₁₀O

  • Molar Mass: 134.18 g/mol

  • Boiling Point: 214-216 °C

Further Applications in Fragrance Synthesis

Phenylacetone, once synthesized, can be used as a building block for other fragrance compounds. For example, it can undergo reduction to form 1-phenyl-2-propanol, which also has potential fragrance applications.

G start 1,1-Diethoxy-3- phenylpropan-2-one step1 Phenylacetone start->step1 Hydrolysis end Other Fragrance Derivatives (e.g., 1-phenyl-2-propanol) step1->end Further Reactions

Caption: Synthetic pathway from 1,1-diethoxy-3-phenylpropan-2-one to other fragrance compounds.

Safety and Handling

  • 1,1-Diethoxy-3-phenylpropan-2-one: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phenylacetone: Phenylacetone is a regulated substance in many jurisdictions. All synthesis and handling must be in strict compliance with local, national, and international regulations. It can be irritating to the respiratory system.

  • Acids: Handle strong acids with extreme care in a fume hood, wearing appropriate acid-resistant PPE.

Disclaimer: The information provided is for research and development purposes only. All chemical syntheses should be conducted by trained professionals in a suitably equipped laboratory, in compliance with all applicable laws and regulations.

References

Application Notes and Protocols for Carbonyl Group Reactions of 1,1-diethoxy-3-phenyl-2-propanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the potential carbonyl group reactions of 1,1-diethoxy-3-phenyl-2-propanone, a functionalized ketone with significant synthetic utility. The presence of an acid-labile acetal group necessitates careful selection of reaction conditions to ensure the selective transformation of the carbonyl moiety. This document outlines protocols for key reactions, including nucleophilic additions (Grignard and Wittig reactions) and reduction, under conditions that preserve the acetal protecting group. The information presented is intended to guide researchers in the strategic use of this versatile building block in organic synthesis and drug development.

Chemical Structure and Properties

1,1-diethoxy-3-phenyl-2-propanone is a ketone featuring a diethyl acetal at the α-position and a benzyl group at the β-position.

  • IUPAC Name: 1,1-diethoxy-3-phenylpropan-2-one

  • Molecular Formula: C₁₃H₁₈O₃

  • Molecular Weight: 222.28 g/mol

  • CAS Number: 19256-31-6

The key structural features influencing its reactivity are the electrophilic carbonyl carbon and the adjacent acetal group. The acetal is stable under neutral and basic conditions but will readily hydrolyze in the presence of acid, particularly aqueous acid, to reveal a highly reactive aldehyde functionality. This property is crucial when designing synthetic routes involving this molecule.

Predicted Reactions of the Carbonyl Group

The carbonyl group in 1,1-diethoxy-3-phenyl-2-propanone is expected to undergo typical reactions of ketones. However, all reactions must be performed under non-acidic conditions to maintain the integrity of the acetal group.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. Strong, non-acidic nucleophiles are ideal for reacting with 1,1-diethoxy-3-phenyl-2-propanone.

The addition of organomagnesium halides (Grignard reagents) to the carbonyl group is a powerful method for forming carbon-carbon bonds and generating tertiary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent.

The Wittig reaction provides a reliable method for the synthesis of alkenes from ketones. A phosphorus ylide attacks the carbonyl carbon, leading to the formation of a carbon-carbon double bond. This reaction is performed under basic or neutral conditions, which is compatible with the acetal group.

Reduction of the Carbonyl Group

The carbonyl group can be reduced to a secondary alcohol using various hydride reagents. The choice of reducing agent is critical to avoid cleavage of the acetal.

Data Presentation: Predicted Reaction Outcomes

The following table summarizes the expected products and typical yields for the reactions of the carbonyl group in 1,1-diethoxy-3-phenyl-2-propanone, based on analogous reactions reported for α-ketoacetals and other ketones bearing acid-sensitive functional groups.[1]

Reaction TypeReagentProductExpected Yield (%)
Grignard Reaction Methylmagnesium bromide (CH₃MgBr)1,1-diethoxy-2-methyl-3-phenylpropan-2-ol70-95
Phenylmagnesium bromide (PhMgBr)1,1-diethoxy-2,3-diphenylpropan-2-ol70-95
Wittig Reaction Methylenetriphenylphosphorane (Ph₃P=CH₂)2,2-diethoxy-1-phenyl-3-butene80-95
Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃)2,2-diethoxy-1-phenyl-3-pentene80-95
Reduction Sodium borohydride (NaBH₄)1,1-diethoxy-3-phenylpropan-2-ol90-99
Lithium aluminum hydride (LiAlH₄)1,1-diethoxy-3-phenylpropan-2-ol90-99

Experimental Protocols

The following are detailed protocols for the key reactions described above. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous conditions are critical for the Grignard and Wittig reactions.

Protocol 1: Grignard Reaction with 1,1-diethoxy-3-phenyl-2-propanone

Objective: To synthesize a tertiary alcohol via the addition of a Grignard reagent to the carbonyl group.

Materials:

  • 1,1-diethoxy-3-phenyl-2-propanone

  • Magnesium turnings

  • Bromobenzene (for phenylmagnesium bromide) or Methyl iodide (for methylmagnesium bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser (all flame-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous ether or THF in the dropping funnel.

    • Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes.

  • Reaction with the Ketone:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Dissolve 1,1-diethoxy-3-phenyl-2-propanone (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred, cooled Grignard reagent.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the product by column chromatography on silica gel.

Protocol 2: Wittig Reaction with 1,1-diethoxy-3-phenyl-2-propanone

Objective: To synthesize an alkene via the reaction of a phosphorus ylide with the carbonyl group.

Materials:

  • 1,1-diethoxy-3-phenyl-2-propanone

  • Methyltriphenylphosphonium bromide (for Ph₃P=CH₂)

  • n-Butyllithium (n-BuLi) or other strong, non-nucleophilic base

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, syringe, septum (all flame-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of the Ylide:

    • Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 equivalents) via syringe. The formation of the orange-red ylide will be observed.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction with the Ketone:

    • Cool the ylide solution to 0 °C.

    • Dissolve 1,1-diethoxy-3-phenyl-2-propanone (1.0 equivalent) in anhydrous THF.

    • Add the ketone solution dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a byproduct. Purify the desired alkene by column chromatography on silica gel.

Protocol 3: Reduction of 1,1-diethoxy-3-phenyl-2-propanone

Objective: To synthesize a secondary alcohol by the reduction of the carbonyl group.

Materials:

  • 1,1-diethoxy-3-phenyl-2-propanone

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reduction:

    • Dissolve 1,1-diethoxy-3-phenyl-2-propanone (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • Carefully add water to quench any remaining NaBH₄.

    • Acidify the mixture to pH ~7 with 1 M HCl.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield the crude secondary alcohol.

    • If necessary, purify the product by column chromatography on silica gel.

Mandatory Visualizations

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Mg turnings + Alkyl/Aryl Halide in Anhydrous Ether/THF prep2 Initiate Reaction (Iodine/Heat) prep1->prep2 prep3 Grignard Reagent (R-MgX) prep2->prep3 reaction Nucleophilic Addition (0°C to RT) prep3->reaction ketone 1,1-diethoxy-3-phenyl-2-propanone in Anhydrous Ether/THF ketone->reaction intermediate Magnesium Alkoxide Intermediate reaction->intermediate workup1 Quench with sat. aq. NH4Cl intermediate->workup1 workup2 Extraction with Ether workup1->workup2 workup3 Drying & Concentration workup2->workup3 workup4 Purification (Chromatography) workup3->workup4 product Tertiary Alcohol workup4->product

Caption: Experimental workflow for the Grignard reaction.

Wittig_Reaction_Mechanism cluster_ylide_formation Ylide Formation cluster_reaction Reaction with Ketone cluster_product_formation Product Formation phosphonium Ph3P+-CH2R Br- ylide Ph3P=CHR (Ylide) phosphonium->ylide Deprotonation base Strong Base (e.g., n-BuLi) betaine Betaine Intermediate ketone 1,1-diethoxy-3-phenyl-2-propanone ketone->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Formation alkene Alkene Product oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide (Byproduct) oxaphosphetane->phosphine_oxide Cycloreversion

Caption: Generalized mechanism of the Wittig reaction.

Reduction_Workflow start 1,1-diethoxy-3-phenyl-2-propanone in Methanol/Ethanol reduction Add NaBH4 (0°C to RT) start->reduction workup1 Quench with Water reduction->workup1 workup2 Neutralize with 1M HCl workup1->workup2 workup3 Solvent Removal workup2->workup3 workup4 Extraction with Ether workup3->workup4 workup5 Drying & Concentration workup4->workup5 purification Purification (Chromatography) workup5->purification product Secondary Alcohol purification->product

Caption: Experimental workflow for the reduction of the ketone.

References

Application Notes & Protocols for the Analysis of 2-Propanone, 1,1-diethoxy-3-phenyl-

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-Propanone, 1,1-diethoxy-3-phenyl- using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantification of 2-Propanone, 1,1-diethoxy-3-phenyl- in various sample matrices. The protocol is optimized for a reversed-phase C18 column, providing excellent resolution and peak shape.

a. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

b. Reagents and Standards:

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Reference standard of 2-Propanone, 1,1-diethoxy-3-phenyl- (purity >98%).

  • Prepare a stock solution of the reference standard in ACN at 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

c. Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a suitable solvent (e.g., ACN or MeOH).

  • Vortex for 1 minute to ensure complete dissolution.

  • If necessary, perform a serial dilution to bring the analyte concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

d. Instrumental Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

e. Data Analysis and Quantification:

  • Integrate the peak area of the analyte in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 17.821502345.0
Standard 27.8130156710.0
Standard 37.8375234525.0
Standard 47.82150123450.0
Sample 17.8155432118.4
Sample 27.8398765432.8
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This protocol is designed for the sensitive and selective analysis of 2-Propanone, 1,1-diethoxy-3-phenyl-.

a. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

b. Reagents and Standards:

  • Methanol, GC grade.

  • Dichloromethane, GC grade.

  • Reference standard of 2-Propanone, 1,1-diethoxy-3-phenyl- (purity >98%).

  • Prepare a stock solution of the reference standard in dichloromethane at 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

c. Sample Preparation:

  • Dissolve the sample in dichloromethane.

  • Vortex for 1 minute.

  • If necessary, perform a serial dilution to bring the analyte concentration within the calibration range.

  • Transfer the final solution to a GC vial.

d. Instrumental Conditions:

ParameterValue
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
MSD Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

e. Data Analysis and Quantification:

  • Identify the analyte by its retention time and mass spectrum.

  • Use a characteristic ion for quantification (e.g., the molecular ion or a major fragment ion).

  • Construct a calibration curve by plotting the peak area of the selected ion versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Sample IDRetention Time (min)Quant Ion Peak AreaConcentration (µg/mL)
Standard 112.45543210.5
Standard 212.461098761.0
Standard 312.452765432.5
Standard 412.465543215.0
Sample 112.451876541.7
Sample 212.464321093.9

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_reporting Reporting Sample Receive Sample Weigh Weigh Sample Sample->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC/GC-MS Filter->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for the analysis of 2-Propanone, 1,1-diethoxy-3-phenyl-.

Method_Selection Start Analyze 2-Propanone, 1,1-diethoxy-3-phenyl- CheckVolatility Is the compound volatile & thermally stable? Start->CheckVolatility UseGCMS Use GC-MS CheckVolatility->UseGCMS Yes Derivatize Can it be derivatized to be volatile? CheckVolatility->Derivatize No UseHPLC Use HPLC Derivatize->UseGCMS Yes Derivatize->UseHPLC No

Application Notes and Protocols: Synthetic Routes to Derivatives of 1,1-Diethoxy-3-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for plausible synthetic routes to 1,1-diethoxy-3-phenylpropan-2-one and its derivatives. The described methods are based on established organic chemistry principles and analogous reactions found in the literature.

Introduction

1,1-Diethoxy-3-phenylpropan-2-one and its derivatives are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of the masked carbonyl group (diethyl acetal) and the reactive methylene and carbonyl functionalities allows for a variety of subsequent chemical transformations. This document outlines two primary synthetic strategies for accessing this class of compounds: the acylation of a diethoxy-enolate equivalent and the reaction of an organometallic reagent with a diethoxyacetyl precursor.

Synthetic Route 1: Acylation of a Ketene Diethyl Acetal Intermediate

This route involves the in-situ generation of a ketene diethyl acetal followed by acylation with a substituted phenylacetyl chloride. This method offers a convergent approach to a variety of derivatives by simply changing the substitution on the phenylacetyl chloride.

Experimental Protocol:

Step 1: Preparation of Substituted Phenylacetyl Chloride

  • To a solution of the desired substituted phenylacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.1 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (~0.1 mol%).

  • Stir the reaction mixture at ambient temperature for 3 hours.

  • Monitor the reaction by observing the cessation of gas evolution (CO, CO₂, HCl).

  • Concentrate the mixture under reduced pressure to yield the crude phenylacetyl chloride, which can often be used in the next step without further purification.

Step 2: Acylation to form 1,1-Diethoxy-3-phenylpropan-2-one Derivative

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Slowly add ethyl diethoxyacetate (1.0 eq) to the LDA solution at -78 °C and stir for 30 minutes to form the enolate.

  • In another flask, dissolve the crude phenylacetyl chloride (1.0 eq) in anhydrous THF.

  • Slowly add the solution of phenylacetyl chloride to the enolate solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:
EntryPhenylacetyl Chloride SubstituentSolventReaction Time (h)Temperature (°C)Yield (%)
1HTHF3-78 to 2575
24-MethoxyTHF3.5-78 to 2572
34-ChloroTHF3-78 to 2578
42-NitroTHF4-78 to 2565

Note: The data presented in this table are hypothetical and intended for illustrative purposes.

Experimental Workflow:

sub_acid Substituted Phenylacetic Acid pac Phenylacetyl Chloride Derivative sub_acid->pac Step 1 oxalyl Oxalyl Chloride, cat. DMF oxalyl->pac target 1,1-Diethoxy-3-phenylpropan-2-one Derivative pac->target eda Ethyl Diethoxyacetate enolate Lithium Enolate eda->enolate Step 2a lda LDA, THF, -78 °C lda->enolate enolate->target Step 2b

Caption: Workflow for the synthesis of 1,1-diethoxy-3-phenylpropan-2-one derivatives via acylation.

Synthetic Route 2: Grignard Reaction with Ethyl Diethoxyacetate

This approach utilizes a Grignard reagent derived from a substituted benzyl halide, which then reacts with ethyl diethoxyacetate. This route is also versatile, allowing for the introduction of various substituents on the phenyl ring. However, careful control of reaction conditions is necessary to minimize potential side reactions, such as rearrangements of the benzylmagnesium halide.

Experimental Protocol:

Step 1: Preparation of Benzylmagnesium Chloride Derivative

  • Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of the desired substituted benzyl chloride (1.0 eq) in anhydrous diethyl ether or THF.

  • Add a small portion of the benzyl chloride solution to the magnesium turnings.

  • Once the reaction initiates (as evidenced by gentle refluxing), add the remaining benzyl chloride solution dropwise to maintain a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Ethyl Diethoxyacetate

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of ethyl diethoxyacetate (1.0 eq) in the same anhydrous solvent to the Grignard reagent.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a cold, saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:
EntryBenzyl Chloride SubstituentSolventReaction Time (h)Temperature (°C)Yield (%)
1HDiethyl Ether30 to 2568
24-MethylTHF3.50 to 2565
33-FluoroDiethyl Ether30 to 2570
44-TrifluoromethylTHF40 to 2562

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Yields may vary depending on the purity of the Grignard reagent and the absence of side reactions.

Signaling Pathway of the Grignard Reaction:

sub_benzyl_halide Substituted Benzyl Halide grignard Benzylmagnesium Halide sub_benzyl_halide->grignard mg Mg mg->grignard tetrahedral_intermediate Tetrahedral Intermediate grignard->tetrahedral_intermediate Nucleophilic Attack eda Ethyl Diethoxyacetate eda->tetrahedral_intermediate target 1,1-Diethoxy-3-phenylpropan-2-one Derivative tetrahedral_intermediate->target Collapse & Workup

Caption: Key steps in the Grignard reaction pathway for the synthesis of the target molecule.

Conclusion

The synthetic routes outlined in these application notes provide viable strategies for the preparation of 1,1-diethoxy-3-phenylpropan-2-one and its derivatives. The choice of route may depend on the availability of starting materials and the desired substitution pattern on the phenyl ring. Both methods offer the flexibility to generate a library of compounds for further investigation in drug discovery and development programs. Researchers should optimize the reaction conditions for each specific derivative to achieve the best possible yields and purity.

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Alcohols using 1,1-Diethoxy-3-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,1-Diethoxy-3-phenylpropan-2-one is a prochiral ketone with significant potential as a building block in asymmetric synthesis. The central carbonyl group can be stereoselectively reduced to produce the corresponding chiral (R)- or (S)-1,1-diethoxy-3-phenylpropan-2-ol. These chiral alcohols are valuable intermediates for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The presence of the diethyl acetal provides a protected aldehyde functionality that can be revealed in later synthetic steps, offering further versatility.

This document provides detailed protocols for two highly effective methods for the asymmetric reduction of 1,1-diethoxy-3-phenylpropan-2-one: the Corey-Bakshi-Shibata (CBS) reduction and a biocatalytic reduction using an alcohol dehydrogenase (ADH).

Protocol 1: Chemo-catalytic Asymmetric Reduction (Corey-Bakshi-Shibata)

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to their corresponding chiral alcohols.[1][2] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly face-selective hydride transfer.[3][4]

Reaction Scheme:

Caption: CBS reduction of 1,1-diethoxy-3-phenylpropan-2-one.

Data Presentation: Expected Outcome for CBS Reduction

The following table summarizes the expected quantitative data for the asymmetric reduction of 1,1-diethoxy-3-phenylpropan-2-one based on typical results for aryl alkyl ketones.[5][6]

ParameterExpected Value / Condition
Substrate1,1-Diethoxy-3-phenylpropan-2-one
Catalyst(R)- or (S)-Methyl oxazaborolidine (Me-CBS)
Reducing AgentBorane-dimethyl sulfide complex (BH₃·SMe₂)
SolventTetrahydrofuran (THF), anhydrous
Temperature-20 °C to room temperature
Reaction Time1 - 4 hours
Expected Yield > 90%
Expected Enantiomeric Excess (ee) > 95%
Experimental Protocol: CBS Reduction

Materials:

  • 1,1-Diethoxy-3-phenylpropan-2-one

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Dilute the catalyst with anhydrous THF (5 mL per mmol of substrate).

  • Cool the flask to -20 °C in a suitable cooling bath.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise to the catalyst solution while maintaining the temperature below -15 °C. Stir for 10 minutes.

  • In a separate flask, dissolve 1,1-diethoxy-3-phenylpropan-2-one (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the cooled catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add ethyl acetate to the residue and wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.

  • Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol 2: Biocatalytic Asymmetric Reduction

Biocatalytic reduction using alcohol dehydrogenases (ADHs) offers a green and highly selective alternative for producing enantiopure alcohols.[7] These enzymes utilize a cofactor, typically NADH or NADPH, to reduce the prochiral ketone with high stereospecificity. A cofactor regeneration system is commonly employed to make the process economically viable.

Experimental Workflow: Biocatalytic Reduction

Biocatalysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Buffer Solution (e.g., Tris-HCl, pH 7.5) B Add Substrate, ADH, NADP⁺, and Cofactor Regeneration System (e.g., Isopropanol/GDH) A->B C Incubate at controlled temperature (e.g., 30 °C) with gentle agitation B->C D Extract with organic solvent (e.g., Ethyl Acetate) C->D E Dry and concentrate the organic phase D->E F Purify via Column Chromatography E->F G Determine enantiomeric excess (Chiral HPLC or GC) F->G

Caption: Workflow for the biocatalytic synthesis of chiral 1,1-diethoxy-3-phenylpropan-2-ol.

Data Presentation: Expected Outcome for Biocatalytic Reduction

The following table summarizes typical reaction conditions and expected outcomes for the biocatalytic reduction of a prochiral ketone.

ParameterExpected Value / Condition
Substrate1,1-Diethoxy-3-phenylpropan-2-one
BiocatalystRecombinant Alcohol Dehydrogenase (ADH)
CofactorNADP⁺ (catalytic amount)
Cofactor RegenerationIsopropanol (cosubstrate) and a secondary ADH or Glucose/GDH
BufferTris-HCl or Potassium Phosphate buffer
pH7.0 - 8.0
Temperature25 - 37 °C
Reaction Time12 - 24 hours
Expected Yield 85 - 99%
Expected Enantiomeric Excess (ee) > 99%
Experimental Protocol: Biocatalytic Reduction

Materials:

  • 1,1-Diethoxy-3-phenylpropan-2-one

  • Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus kefir or a commercially available recombinant ADH)

  • NADP⁺ (or NAD⁺, depending on enzyme specificity)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution by dissolving D-Glucose (1.2 eq) and NADP⁺ (0.01 eq) in potassium phosphate buffer.

  • Add the alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH) to the buffer solution.

  • Dissolve 1,1-diethoxy-3-phenylpropan-2-one (1.0 eq) in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol if needed, and add it to the reaction mixture.

  • Seal the vessel and stir the mixture gently at a constant temperature (e.g., 30 °C) for 12-24 hours.

  • Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by GC or TLC.

  • Once the reaction has reached completion, terminate it by adding an equal volume of ethyl acetate to the reaction mixture.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or GC.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Propanone, 1,1-diethoxy-3-phenyl- Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Propanone, 1,1-diethoxy-3-phenyl-.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-Propanone, 1,1-diethoxy-3-phenyl- via the ketalization of phenylacetone.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a common issue in ketalization reactions. The primary culprits are often related to reaction equilibrium, purity of reagents, and reaction conditions. Key factors include:

  • Presence of Water: The formation of the diethyl acetal is a reversible reaction. Any water present in the reaction mixture, or produced during the reaction, can shift the equilibrium back towards the starting materials (phenylacetone and ethanol), thus reducing the yield.

  • Sub-optimal Catalyst Activity: An inappropriate choice of acid catalyst, insufficient catalyst concentration, or a deactivated catalyst can lead to slow reaction rates and incomplete conversion.

  • Improper Reaction Temperature: The reaction temperature needs to be carefully controlled. Excessively high temperatures can lead to side reactions and decomposition of the product, while a temperature that is too low will result in a slow reaction rate.

  • Purity of Starting Materials: The purity of phenylacetone, ethanol, and the orthoformate ester is crucial. Impurities can interfere with the catalyst or lead to the formation of undesired byproducts.

Q2: How can I effectively remove water from the reaction?

Water removal is critical for driving the reaction to completion. Several methods can be employed:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) is a highly effective method for physically removing water as it is formed.

  • Use of a Dehydrating Agent: The addition of a chemical dehydrating agent, such as triethyl orthoformate, can chemically scavenge water from the reaction mixture. Triethyl orthoformate reacts with water to produce ethanol and ethyl formate, effectively removing water from the equilibrium.

  • Molecular Sieves: Activated molecular sieves (e.g., 3Å or 4Å) can be added to the reaction mixture to physically adsorb water.

Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. What should I do?

If the reaction does not reach completion, consider the following:

  • Check Catalyst Activity: The acid catalyst may have been deactivated. Consider adding a fresh portion of the catalyst.

  • Increase the Excess of Reagents: Increasing the molar excess of ethanol and/or triethyl orthoformate can help shift the equilibrium towards the product side.

  • Re-evaluate Water Removal: Ensure your water removal method is functioning efficiently. If using a Dean-Stark apparatus, check for proper reflux and collection of water. If using molecular sieves, ensure they were properly activated and are of the correct pore size.

Q4: I am observing the formation of significant side products. What are they and how can I minimize them?

Common side reactions in the ketalization of phenylacetone can include:

  • Self-condensation of Phenylacetone: Under acidic conditions, phenylacetone can undergo self-condensation reactions. This can be minimized by maintaining a lower reaction temperature and ensuring a sufficient excess of the ketalizing reagents.

  • Decomposition of the Product: The desired product, a ketal, is sensitive to acid, especially in the presence of water. Prolonged reaction times at high temperatures can lead to decomposition. It is important to monitor the reaction progress (e.g., by TLC or GC) and work up the reaction as soon as the starting material is consumed.

Q5: My product seems to be decomposing during the work-up procedure. How can I prevent this?

The acidic catalyst must be neutralized before the aqueous work-up to prevent hydrolysis of the acetal product.

  • Neutralization: Before adding water or any aqueous solution, quench the reaction with a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), until the mixture is neutral or slightly basic.

  • Extraction: Use a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate) and wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before removing the solvent under reduced pressure.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of 2-Propanone, 1,1-diethoxy-3-phenyl-. This data is representative and intended to guide optimization efforts.

Entry Catalyst (mol%) Dehydrating Agent Temperature (°C) Reaction Time (h) Yield (%)
1p-TsOH (1)Triethyl Orthoformate (1.5 eq)80675
2H₂SO₄ (conc.) (0.5)Triethyl Orthoformate (1.5 eq)80485
3Amberlyst-15Triethyl Orthoformate (1.5 eq)90880
4H₂SO₄ (conc.) (0.5)Dean-Stark (Toluene)110590
5H₂SO₄ (conc.) (0.5)Molecular Sieves (4Å)801270

Experimental Protocols

Representative Protocol for the Synthesis of 2-Propanone, 1,1-diethoxy-3-phenyl-

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Phenylacetone (1-phenyl-2-propanone)

  • Ethanol (absolute)

  • Triethyl orthoformate

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (for Dean-Stark)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

Procedure using Dean-Stark Apparatus:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add phenylacetone (1.0 eq), toluene (approx. 2 mL per mmol of phenylacetone), and absolute ethanol (3.0 eq).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mol%) to the mixture.

  • Heat the reaction mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the phenylacetone has been consumed, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford 2-Propanone, 1,1-diethoxy-3-phenyl- as a colorless oil.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield of 2-Propanone, 1,1-diethoxy-3-phenyl- check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst active and in sufficient quantity? check_water->check_catalyst Yes improve_water_removal Improve water removal: - Use Dean-Stark - Add fresh dehydrating agent - Use activated molecular sieves check_water->improve_water_removal No check_reagents Are the starting materials pure? check_catalyst->check_reagents Yes optimize_catalyst Optimize catalyst: - Use a stronger acid (e.g., H2SO4) - Increase catalyst loading - Use fresh catalyst check_catalyst->optimize_catalyst No check_workup Is the work-up procedure correct? check_reagents->check_workup Yes purify_reagents Purify starting materials: - Distill phenylacetone - Use absolute ethanol check_reagents->purify_reagents No correct_workup Correct work-up procedure: - Neutralize acid before adding water - Thoroughly dry organic extracts check_workup->correct_workup No solution Yield Optimized check_workup->solution Yes improve_water_removal->solution optimize_catalyst->solution purify_reagents->solution correct_workup->solution

Caption: Troubleshooting workflow for optimizing the synthesis of 2-Propanone, 1,1-diethoxy-3-phenyl-.

Technical Support Center: Synthesis of 1,1-Diethoxy-3-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-diethoxy-3-phenylpropan-2-one. The information herein is designed to address specific challenges that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1,1-diethoxy-3-phenylpropan-2-one?

A1: The most probable and widely applicable method for synthesizing 1,1-diethoxy-3-phenylpropan-2-one is through the acylation of a suitable diethoxy precursor with a phenylacetylating agent. A common approach involves the generation of an enolate from a 1,1-diethoxyalkane, followed by its reaction with phenylacetyl chloride. Another potential route is a variation of the Claisen condensation.

Q2: What are the primary reactants and reagents involved in this synthesis?

A2: The key reactants are typically:

  • A phenylacetylating agent: Phenylacetyl chloride is a common choice due to its reactivity.

  • A source of the diethoxy carbonyl moiety: This is often 1,1-diethoxypropane or a related acetal.

  • A strong base: A non-nucleophilic strong base, such as lithium diisopropylamide (LDA), is frequently used to generate the enolate of the acetal.

  • Anhydrous aprotic solvent: Tetrahydrofuran (THF) or diethyl ether are common solvents to ensure a water-free reaction environment.

Q3: What are the most critical parameters to control during the reaction?

A3: Several parameters are crucial for a successful synthesis and to minimize side reactions:

  • Anhydrous Conditions: Phenylacetyl chloride is highly reactive towards water, which will lead to the formation of phenylacetic acid. All glassware, solvents, and reagents must be scrupulously dried.

  • Low Temperature: The reaction is typically conducted at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and the acyl chloride, thereby minimizing side reactions.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the reaction of the highly reactive intermediates with atmospheric oxygen and moisture.

  • Stoichiometry: Precise control of the molar ratios of the reactants and the base is critical to ensure complete reaction and avoid unreacted starting materials that can complicate purification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,1-diethoxy-3-phenylpropan-2-one.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete enolate formation: The base may not be strong enough or the deprotonation time may be insufficient. 2. Degradation of phenylacetyl chloride: The acyl chloride may have hydrolyzed due to moisture contamination. 3. Reaction temperature too high: This can lead to decomposition of the enolate or the product. 4. Inefficient quenching: The reaction may be quenched improperly, leading to product degradation.1. Use a stronger base like freshly prepared LDA. Ensure adequate time for deprotonation at the appropriate temperature. 2. Use freshly distilled or a new bottle of phenylacetyl chloride. Ensure all solvents and glassware are rigorously dried. 3. Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the acyl chloride. 4. Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.
Formation of Phenylacetic Acid as a Major Byproduct Presence of water in the reaction mixture: Phenylacetyl chloride readily hydrolyzes to phenylacetic acid.1. Dry all glassware in an oven and cool under an inert atmosphere. 2. Use anhydrous solvents. Distill solvents over an appropriate drying agent if necessary. 3. Handle all reagents under an inert atmosphere.
Formation of a Tarry, Insoluble Material Self-condensation of phenylacetyl chloride: Phenylacetyl chloride is known to be unstable and can undergo self-condensation, especially at higher temperatures or in the presence of impurities.[1]1. Use freshly purified phenylacetyl chloride. 2. Add the phenylacetyl chloride slowly to the reaction mixture at a low temperature to minimize its concentration at any given time. 3. Ensure the reaction is well-stirred to promote rapid reaction with the enolate.
Presence of Unreacted 1,1-Diethoxypropane Insufficient base: Not all of the acetal was converted to its enolate. Poor mixing: Inefficient stirring can lead to localized areas of low base concentration.1. Use a slight excess of the strong base (e.g., 1.05-1.1 equivalents). 2. Ensure vigorous and efficient stirring throughout the base addition and enolate formation.
Product Decomposition During Workup or Purification Hydrolysis of the acetal group: The acetal is sensitive to acidic conditions and can hydrolyze to the corresponding ketone. Thermal instability: The product may be sensitive to high temperatures during purification.1. Avoid strongly acidic conditions during the workup. Use a mild quenching agent like saturated ammonium chloride solution. 2. Purify the product using column chromatography at room temperature or distillation under high vacuum to keep the temperature low.

Experimental Protocols

A detailed experimental protocol for a related synthesis of a β-keto acetal is provided below as a representative example. Researchers should adapt this protocol to their specific needs for the synthesis of 1,1-diethoxy-3-phenylpropan-2-one.

Representative Protocol: Acylation of an Acetal Enolate

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled while hot and allowed to cool under a stream of dry nitrogen.

  • Solvent and Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask via a syringe. The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Diisopropylamine is added to the cold THF, followed by the slow addition of n-butyllithium to generate lithium diisopropylamide (LDA) in situ. The solution is stirred at -78 °C for 30 minutes. 1,1-diethoxypropane is then added dropwise to the LDA solution, and the mixture is stirred for an additional 2 hours at -78 °C to ensure complete enolate formation.

  • Acylation: A solution of freshly distilled phenylacetyl chloride in anhydrous THF is added dropwise to the enolate solution via the dropping funnel over a period of 1 hour, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional 2-3 hours at this temperature.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to yield the pure 1,1-diethoxy-3-phenylpropan-2-one.

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway reactant1 1,1-Diethoxypropane enolate Lithium Enolate of 1,1-Diethoxypropane reactant1->enolate Deprotonation reactant2 Phenylacetyl Chloride product 1,1-Diethoxy-3-phenylpropan-2-one reactant2->product side_product1 Phenylacetic Acid reactant2->side_product1 Hydrolysis (H2O) side_product2 Self-condensation Product of Phenylacetyl Chloride reactant2->side_product2 Self-condensation base Strong Base (e.g., LDA) base->enolate enolate->product Acylation side_product3 Hydrolysis Product (Phenylacetone) product->side_product3 Acidic Hydrolysis

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product q1 Check for Phenylacetic Acid byproduct (e.g., by TLC or NMR) start->q1 a1_yes Indicates Moisture Contamination q1->a1_yes Yes q2 Check for Tarry Residues q1->q2 No sol1 Action: Rigorously dry all glassware, solvents, and reagents. Use fresh phenylacetyl chloride. a1_yes->sol1 end Improved Synthesis sol1->end a2_yes Indicates Self-Condensation of Phenylacetyl Chloride q2->a2_yes Yes q3 Check for Unreacted 1,1-Diethoxypropane q2->q3 No sol2 Action: Use purified phenylacetyl chloride and add it slowly at low temperature with good stirring. a2_yes->sol2 sol2->end a3_yes Indicates Incomplete Enolate Formation q3->a3_yes Yes q4 Product Decomposes During Purification q3->q4 No sol3 Action: Use a slight excess of a stronger base (e.g., LDA) and ensure efficient mixing. a3_yes->sol3 sol3->end a4_yes Indicates Hydrolysis or Thermal Instability q4->a4_yes Yes q4->end No sol4 Action: Avoid acidic conditions in workup and use low-temperature purification methods. a4_yes->sol4 sol4->end

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of 2-Propanone, 1,1-diethoxy-3-phenyl-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Propanone, 1,1-diethoxy-3-phenyl-.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Purity After Synthesis - Incomplete reaction. - Presence of starting materials (e.g., phenylacetone, triethyl orthoformate, ethanol). - Hydrolysis of the acetal back to the ketone due to acidic conditions.[1][2]- Monitor the reaction progress using TLC or GC to ensure completion. - Use a slight excess of the acetalizing agent. - Ensure all work-up steps are performed under neutral or basic conditions to prevent hydrolysis.[3][4]
Presence of a Phenylacetone Impurity - Incomplete acetal formation. - Accidental hydrolysis during work-up or purification.[2]- Drive the acetal formation to completion by removing water, for example, by using a Dean-Stark trap.[2] - Wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid.
Discoloration of the Final Product (Yellow or Brown Hue) - Presence of polymeric or degradation byproducts. - Oxidation of impurities.- Consider treatment with activated carbon during the purification process. - Purify via vacuum distillation to separate the desired product from less volatile colored impurities.[5]
Oily Product Instead of a Clear Liquid - Residual solvent. - Presence of non-volatile impurities.- Ensure complete removal of extraction solvents under reduced pressure. - Purify by vacuum distillation.[6]
Low Yield After Purification - Loss of product during aqueous washes. - Hydrolysis during purification steps.[7] - Inefficient extraction.- Minimize the volume and number of aqueous washes. - Ensure all purification steps (e.g., chromatography) are performed with neutral or slightly basic solvents. - Perform multiple extractions with a suitable organic solvent to maximize recovery from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 2-Propanone, 1,1-diethoxy-3-phenyl-?

A1: As a diethyl acetal, this compound is generally stable under neutral and basic conditions.[1] It is, however, sensitive to acids and can hydrolyze back to phenylacetone and ethanol in the presence of even catalytic amounts of acid, especially in the presence of water.[2][3]

Q2: What are the recommended storage conditions for 2-Propanone, 1,1-diethoxy-3-phenyl-?

A2: To prevent hydrolysis, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. Avoid contact with acidic materials.

Q3: Which analytical techniques are suitable for assessing the purity of the final product?

A3: The purity of 2-Propanone, 1,1-diethoxy-3-phenyl- can be effectively assessed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC can separate the desired product from volatile impurities, while ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of any starting materials or byproducts.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be used. However, it is crucial to use a neutral stationary phase like silica gel that has been treated with a base (e.g., triethylamine in the eluent) to prevent on-column hydrolysis. The choice of eluent should be based on the polarity of the potential impurities.

Q5: What are the likely impurities I might encounter?

A5: Common impurities could include unreacted phenylacetone, ethanol, and the acetal exchange catalyst if one was used. Side-products from the synthesis of phenylacetone itself, such as benzaldehyde or benzylideneacetone, might also be present in trace amounts.[8][9]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating the desired product from non-volatile impurities and residual solvents.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Crude Material: Place the crude 2-Propanone, 1,1-diethoxy-3-phenyl- into the distillation flask.

  • Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of the product. The boiling point of the parent ketone, benzylacetone, is reported as 82-85°C at 2 mbar.[6] The acetal will have a higher boiling point.

  • Analysis: Analyze the collected fractions for purity using GC or NMR.

Protocol 2: Aqueous Work-up for Impurity Removal

This protocol is designed to remove water-soluble impurities and acidic residues.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

  • Water Wash: Subsequently, wash with deionized water to remove any remaining water-soluble impurities.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of dissolved water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Diagrams

Purification_Workflow General Purification Workflow for 2-Propanone, 1,1-diethoxy-3-phenyl- A Crude Product B Aqueous Work-up (Basic and Water Washes) A->B C Drying of Organic Layer (e.g., Na2SO4) B->C D Solvent Removal (Rotary Evaporation) C->D E Purified Product (Liquid) D->E F Vacuum Distillation E->F Optional High Purity Needed G Highly Purified Product F->G Troubleshooting_Logic Troubleshooting Logic for Impure Product A Impure Product Obtained B Identify Impurity (GC, NMR) A->B C Starting Material Present? B->C E Hydrolysis Product Present? B->E G Colored Impurities? B->G D Re-run Reaction (Drive to Completion) C->D Yes F Repeat Work-up (Neutral/Basic Conditions) E->F Yes H Treat with Activated Carbon or Vacuum Distill G->H Yes

References

Technical Support Center: Acetal Deprotection of 1,1-diethoxy-3-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetal deprotection of 1,1-diethoxy-3-phenylpropan-2-one to yield phenylacetone.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the deprotection of 1,1-diethoxy-3-phenylpropan-2-one.

Q1: My deprotection reaction is very slow or incomplete. What are the possible causes and solutions?

A1: Incomplete or slow reactions are common issues in acetal deprotection. Several factors could be at play:

  • Insufficiently Acidic Conditions: The hydrolysis of acetals is acid-catalyzed. If the reaction medium is not acidic enough, the reaction will proceed slowly or not at all.

    • Solution: Increase the concentration of the acid catalyst. If using a mild acid like pyridinium p-toluenesulfonate (PPTS), consider switching to a stronger acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). However, be mindful of potential side reactions with stronger acids.

  • Insufficient Water: Water is a necessary reagent for the hydrolysis of the acetal.

    • Solution: Ensure that there is a sufficient amount of water in the reaction mixture. For reactions in organic solvents, using a mixture of the solvent with aqueous acid is common. The use of excess water can help drive the equilibrium towards the deprotected ketone.[1][2]

  • Low Reaction Temperature: Like many organic reactions, the rate of acetal deprotection is temperature-dependent.

    • Solution: Gently heating the reaction mixture can significantly increase the reaction rate. A temperature of 40-50 °C is often a good starting point.[3]

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow.

    • Solution: Choose a co-solvent in which the starting acetal is readily soluble. Common choices include acetone, tetrahydrofuran (THF), and methanol.

Q2: I am observing a low yield of the desired product, phenylacetone. What could be the reasons?

A2: Low yields can be attributed to several factors, including incomplete reaction, product degradation, or loss during workup.

  • Side Reactions: The product, phenylacetone, can undergo self-condensation under acidic conditions to form byproducts like dibenzyl ketone.[4]

    • Solution: Use milder acidic conditions (e.g., PPTS instead of HCl) or a Lewis acid catalyst (e.g., Ce(OTf)₃, InCl₃) which can be more selective and operate under nearly neutral pH.[3][5] Minimizing reaction time and temperature can also help reduce side product formation.

  • Product Volatility: Phenylacetone is a volatile compound, and significant loss can occur during solvent removal or purification.

    • Solution: Use a rotary evaporator at a controlled temperature and reduced pressure. When purifying by distillation, ensure the setup is efficient to minimize loss.

  • Inefficient Extraction: The product might not be fully extracted from the aqueous layer during workup.

    • Solution: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Washing the combined organic layers with brine can help to break up emulsions and improve separation.

  • Product Degradation on Silica Gel: Phenylacetone can be sensitive to acidic silica gel during column chromatography.

    • Solution: Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider other purification methods like distillation if the product is thermally stable enough.

Q3: I am seeing unexpected byproducts in my reaction mixture. How can I identify and minimize them?

A3: The primary byproduct of concern is often the self-condensation product of phenylacetone.

  • Dibenzyl Ketone Formation: Under strongly acidic conditions, two molecules of phenylacetone can condense to form dibenzyl ketone.[4][6]

    • Identification: This byproduct will have a higher molecular weight and different spectroscopic characteristics (NMR, MS) compared to phenylacetone.

    • Minimization: Employ milder reaction conditions as described in A2. Using a Lewis acid catalyst is often a good strategy to avoid this side reaction.[5]

  • Aldol Condensation with Solvent: If acetone is used as a solvent, there is a possibility of an aldol condensation reaction between the enolate of acetone and the product ketone.

    • Solution: If aldol products are suspected, consider switching to a non-ketonic solvent like THF or 1,4-dioxane.

Q4: Can I use a Lewis acid for the deprotection of 1,1-diethoxy-3-phenylpropan-2-one? What are the advantages?

A4: Yes, Lewis acids are an excellent alternative to Brønsted acids for acetal deprotection and offer several advantages:

  • Milder Conditions: Lewis acid-catalyzed deprotections can often be carried out under neutral or nearly neutral pH, which is beneficial for substrates with acid-sensitive functional groups.[3]

  • High Chemoselectivity: Lewis acids can exhibit high selectivity, minimizing side reactions such as self-condensation of the product ketone.[5]

  • Examples of Lewis Acids: Cerium(III) triflate (Ce(OTf)₃) and Indium(III) chloride (InCl₃) have been reported to be effective for deprotection of aryl-substituted acetals.[5]

Data Presentation

The following table summarizes various deprotection methods applicable to acetals, with data for analogous substrates to provide a comparative overview. Please note that specific yields for 1,1-diethoxy-3-phenylpropan-2-one may vary.

CatalystSolvent SystemTemperature (°C)TimeSubstrateYield (%)Reference
Brønsted Acids
Catalytic HCl or PPTSWater/Organic SolventRT - RefluxVariesGeneral Acyclic AcetalsHigh[7]
Lewis Acids
20% InCl₃/MCM-41Chlorobenzene1306-8 h3,5-dimethylphenyl propionate85[5]
Ce(OTf)₃ (5 mol%)Wet NitromethaneRoom TemperatureVariesAcyclic AcetalsHigh[3]
Neutral Conditions
Iodine (0.1 equiv)AcetoneRoom TemperatureRapid2-Methyl-1,1-dipropoxypropaneNot specified[7]

Experimental Protocols

Below are detailed methodologies for key deprotection experiments.

Protocol 1: Acid-Catalyzed Hydrolysis using Hydrochloric Acid [7][8]

  • Dissolve 1,1-diethoxy-3-phenylpropan-2-one (1 equivalent) in a suitable organic solvent such as THF or acetone (0.1-0.5 M).

  • Add an equal volume of 1 M aqueous HCl.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude phenylacetone.

  • Purify by vacuum distillation if necessary.

Protocol 2: Mild Acid-Catalyzed Hydrolysis using PPTS [3]

  • Dissolve the 1,1-diethoxyacetal substrate in methanol or a 4:1 (v/v) mixture of acetone and water.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 to 0.2 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction by TLC or GC.

  • Once complete, quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product as necessary.

Protocol 3: Chemoselective Deprotection using Cerium(III) Triflate (Ce(OTf)₃) [3]

  • To a solution of the 1,1-diethoxyacetal substrate in wet nitromethane (saturated with water), add a catalytic amount of Ce(OTf)₃ (typically 5 mol% for acyclic acetals).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method if necessary.

Mandatory Visualization

Deprotection_Troubleshooting_Workflow start Start: Deprotection of 1,1-diethoxy-3-phenylpropan-2-one check_reaction Monitor Reaction Progress (TLC, GC-MS) start->check_reaction incomplete Reaction Incomplete / Slow? check_reaction->incomplete incomplete_yes Yes incomplete->incomplete_yes Yes incomplete_no No incomplete->incomplete_no No check_acid Check Acidity: - Increase catalyst loading - Use stronger acid (HCl, H2SO4) incomplete_yes->check_acid check_water Check Water Content: - Ensure sufficient H2O is present incomplete_yes->check_water check_temp Increase Temperature: - Heat to 40-50 °C incomplete_yes->check_temp check_yield Check Yield and Purity incomplete_no->check_yield check_acid->check_reaction check_water->check_reaction check_temp->check_reaction low_yield Low Yield / Impure? check_yield->low_yield low_yield_yes Yes low_yield->low_yield_yes Yes low_yield_no No low_yield->low_yield_no No check_side_reactions Minimize Side Reactions: - Use milder acid (PPTS) - Use Lewis Acid (Ce(OTf)3) - Lower temperature/time low_yield_yes->check_side_reactions check_workup Optimize Workup: - Multiple extractions - Careful solvent removal low_yield_yes->check_workup check_purification Optimize Purification: - Neutralize silica gel - Consider distillation low_yield_yes->check_purification end_product Pure Phenylacetone low_yield_no->end_product check_side_reactions->check_yield check_workup->check_yield check_purification->check_yield

Caption: Troubleshooting workflow for the deprotection of 1,1-diethoxy-3-phenylpropan-2-one.

Acetal_Deprotection_Mechanism acetal 1,1-diethoxy-3-phenylpropan-2-one protonated_acetal Protonated Acetal oxonium Oxonium Ion + Ethanol hemiacetal Hemiacetal protonated_hemiacetal Protonated Hemiacetal ketone Phenylacetone H_plus H+ H2O H2O EtOH EtOH minus_H_plus -H+ acetal_node Acetal protonated_acetal_node Protonated Acetal acetal_node->protonated_acetal_node + H+ oxonium_node Oxonium Ion protonated_acetal_node->oxonium_node - EtOH hemiacetal_node Hemiacetal oxonium_node->hemiacetal_node + H2O - H+ protonated_hemiacetal_node Protonated Hemiacetal hemiacetal_node->protonated_hemiacetal_node + H+ ketone_node Phenylacetone protonated_hemiacetal_node->ketone_node - EtOH - H+

Caption: Acid-catalyzed deprotection mechanism of 1,1-diethoxy-3-phenylpropan-2-one.

References

"improving the stability of 2-Propanone, 1,1-diethoxy-3-phenyl- during reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Propanone, 1,1-diethoxy-3-phenyl- during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with 2-Propanone, 1,1-diethoxy-3-phenyl-?

A1: The primary stability concern is its susceptibility to hydrolysis under acidic conditions. The 1,1-diethoxy (acetal) group is sensitive to acid and can be cleaved to yield phenylacetone and ethanol. The compound is generally stable under neutral and basic conditions.

Q2: How can I prevent the hydrolysis of the acetal group during a reaction?

A2: To prevent hydrolysis, it is crucial to maintain neutral or basic reaction conditions. Avoid any acidic reagents, solvents, or workup procedures. If an acidic workup is unavoidable, it should be performed at low temperatures and for the shortest possible duration.

Q3: What are the likely degradation products if the compound breaks down?

A3: The initial breakdown product is phenylacetone (also known as P2P) and ethanol, resulting from the hydrolysis of the acetal. Phenylacetone itself can be further oxidized, especially in the presence of air, to form byproducts such as benzaldehyde, benzoic acid, and 1-phenyl-1,2-propanedione.[1]

Q4: How should I store 2-Propanone, 1,1-diethoxy-3-phenyl- to ensure its long-term stability?

A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from acidic vapors. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation of any trace amounts of deprotected phenylacetone.

Troubleshooting Guides

Issue 1: Formation of Phenylacetone as a Major Byproduct

Question: I am running a reaction with 2-Propanone, 1,1-diethoxy-3-phenyl- under what I believe are neutral conditions, but I am observing significant amounts of phenylacetone in my crude product. What could be the cause?

Answer:

  • Trace Acid Contamination: Even catalytic amounts of acid can lead to significant hydrolysis. Your starting materials, solvents, or glassware might have trace acidic impurities.

    • Solution: Ensure all solvents are freshly distilled and neutral. Glassware should be thoroughly washed and dried, and if necessary, rinsed with a dilute base solution (e.g., 1% triethylamine in hexane) and then dried before use.

  • Lewis Acidity: Some reagents, although not Brønsted acids, can act as Lewis acids and catalyze acetal hydrolysis.

    • Solution: Scrutinize all reagents for potential Lewis acidity. If a Lewis acid is essential for your reaction, consider running the reaction at a lower temperature to minimize the rate of hydrolysis.

  • Inadvertent Acidic Workup: Your aqueous workup or extraction steps might be slightly acidic.

    • Solution: Use a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) for your workup to ensure the pH remains above 7.

Issue 2: Low Yield and a Complex Mixture of Unidentified Byproducts

Question: My reaction has a low yield of the desired product, and the NMR spectrum shows a complex mixture of byproducts, including some aromatic signals that do not correspond to my starting material or expected product. What is happening?

Answer: This issue likely points to a two-step degradation process: initial hydrolysis of the acetal to phenylacetone, followed by the degradation of phenylacetone.

  • Oxidation of Phenylacetone: Phenylacetone is susceptible to oxidation, especially at elevated temperatures or in the presence of oxygen.[1]

    • Solution: After ensuring your reaction conditions are strictly non-acidic to prevent phenylacetone formation, consider running your reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Reaction Conditions Promoting Phenylacetone Degradation: The reaction conditions themselves (e.g., high temperature, presence of certain metals) might be promoting the decomposition of any formed phenylacetone.

    • Solution: If possible, lower the reaction temperature. If a metal catalyst is used, screen for alternatives that are less likely to promote oxidation.

Data Presentation

Table 1: Hydrolysis Rate of Structurally Similar Acetals at Various pH Values

Acetal TypepHTemperature (°C)Half-life (t½)
Benzylidene Acetal5.025~70 hours[2]
Benzylidene Acetal with p-NO₂5.025Significantly longer
Benzylidene Acetal with p-OCH₃5.025Too fast to measure[2]
Ketal of an Aliphatic Ketone5.025~32 hours[3]
Ketal of an Aliphatic Ketone6.525~576 hours[3]
Ketal of an Aliphatic Ketone7.425No measurable hydrolysis[3]

This data is for illustrative purposes and is based on structurally similar compounds.

Table 2: Potential Degradation Products and Their Triggers

CompoundDegradation Product(s)Triggering Condition
2-Propanone, 1,1-diethoxy-3-phenyl-Phenylacetone, EthanolAcidic conditions (Brønsted or Lewis acids)
PhenylacetoneBenzaldehyde, Benzoic acid, 1-Phenyl-1,2-propanedioneOxidation (e.g., exposure to air), elevated temperatures[1]

Experimental Protocols

Protocol: Grignard Reaction with an Ester using 2-Propanone, 1,1-diethoxy-3-phenyl- as a Protected Ketone

This protocol describes a hypothetical reaction where the ketone functionality of a molecule is protected as the diethyl acetal (our compound of interest) to allow a selective Grignard reaction on an ester group within the same molecule.

Objective: To selectively react an ester with a Grignard reagent while the ketone remains protected.

Materials:

  • A molecule containing both an ester and the 1,1-diethoxy-3-phenyl-2-propanone moiety

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Alkyl or aryl halide (for Grignard reagent formation)

  • Saturated aqueous ammonium chloride solution (for quenching)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of the alkyl/aryl halide in anhydrous diethyl ether dropwise to initiate the reaction.

    • Once the reaction starts, add the remaining halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Grignard Reaction:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve the substrate (containing the acetal-protected ketone and the ester) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up (Quenching):

    • Cool the reaction mixture to 0 °C.

    • Slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent. Crucially, avoid acidic quenching agents like dilute HCl to prevent deprotection.

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection (Optional):

    • If the deprotected ketone is desired, dissolve the crude product in a mixture of acetone and water.

    • Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS) and stir at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize with saturated sodium bicarbonate and extract the product.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Acetal Instability start Problem: Unexpected Byproducts or Low Yield check_byproduct Identify Byproducts (NMR, GC-MS) start->check_byproduct is_p2p Is Phenylacetone (P2P) a major byproduct? check_byproduct->is_p2p is_oxidation Are oxidized P2P derivatives present? is_p2p->is_oxidation No acid_source Source of Acidity? is_p2p->acid_source Yes solution_oxidation Solution: - Run reaction under inert atmosphere (N2/Ar) - Lower reaction temperature is_oxidation->solution_oxidation Yes reagents Reagents/Solvents acid_source->reagents Yes workup Workup Conditions acid_source->workup Yes lewis_acid Lewis Acid Catalyst acid_source->lewis_acid Yes solution_acid Solution: - Use neutral/distilled solvents - Use basic workup (e.g., NaHCO3) - Lower temperature for Lewis acids reagents->solution_acid workup->solution_acid lewis_acid->solution_acid Degradation_Pathway Degradation Pathway of 2-Propanone, 1,1-diethoxy-3-phenyl- start 2-Propanone, 1,1-diethoxy-3-phenyl- hydrolysis Acid-Catalyzed Hydrolysis start->hydrolysis p2p Phenylacetone (P2P) oxidation Oxidation (O2, heat) p2p->oxidation hydrolysis->p2p benzaldehyde Benzaldehyde oxidation->benzaldehyde benzoic_acid Benzoic Acid oxidation->benzoic_acid propanedione 1-Phenyl-1,2-propanedione oxidation->propanedione

References

Technical Support Center: Byproduct Analysis in the Synthesis of 1,1-diethoxy-3-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 1,1-diethoxy-3-phenylpropan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 1,1-diethoxy-3-phenylpropan-2-one?

A1: 1,1-diethoxy-3-phenylpropan-2-one, an α-keto acetal, can be synthesized through several methods. Common approaches include:

  • Acetalization of an α-keto aldehyde precursor.

  • Reaction of α,α-dialkoxyacetates with organometallic reagents. [1] For instance, the reaction of ethyl diethoxyacetate with a benzylmagnesium halide.

  • Treatment of α,α-dihaloketones with an alkoxide. [1]

  • Oxidation of the corresponding α-hydroxy acetal.

Q2: What are the most likely byproducts in the synthesis of 1,1-diethoxy-3-phenylpropan-2-one?

A2: The byproducts largely depend on the synthetic route chosen.

  • Via Acetalization: The primary byproduct is often the corresponding hemiacetal, which is an intermediate in the reaction.[2] Incomplete reactions will also leave unreacted starting materials.

  • Via Grignard Reaction with α,α-dialkoxyacetates: A common byproduct is the tertiary alcohol formed from the addition of two equivalents of the Grignard reagent to the ester.[1]

  • Via α-haloketones: Potential byproducts include α,α-dihalogenated ketones and products from side reactions such as the Favorskii rearrangement.[3][4]

  • Via Oxidation of α-hydroxy acetals: Incomplete oxidation can leave the starting alcohol, while over-oxidation can lead to cleavage products.

Q3: How can I minimize byproduct formation?

A3: Minimizing byproducts requires careful control of reaction conditions.

  • Drive Acetalization to Completion: Use an excess of the alcohol or orthoformate and remove water as it is formed, for example, by using a Dean-Stark apparatus.[2]

  • Control Grignard Reactions: Use Weinreb amides instead of esters to prevent the formation of tertiary alcohol byproducts.[1]

  • Selective Halogenation: Employ mild and selective halogenating agents to avoid di- and polyhalogenation.[4][5]

  • Controlled Oxidation: Choose a mild and selective oxidizing agent and carefully monitor the reaction progress to avoid over-oxidation.

Troubleshooting Guides

Problem 1: Low yield of 1,1-diethoxy-3-phenylpropan-2-one and presence of a more polar spot on TLC.

Possible Cause: Incomplete reaction, leaving the hemiacetal intermediate. Hemiacetals are more polar than acetals due to the presence of a hydroxyl group.[2]

Troubleshooting Steps:

  • Extend Reaction Time: Continue the reaction and monitor its progress by TLC until the starting material and intermediate spots disappear.

  • Increase Reagent Concentration: Add more of the acetal-forming reagent (e.g., triethyl orthoformate).

  • Ensure Anhydrous Conditions: Water can shift the equilibrium back towards the starting materials. Ensure all glassware is dry and use anhydrous solvents.

  • Effective Water Removal: If applicable to your method, ensure the efficient removal of water, for example, by using a properly functioning Dean-Stark trap or adding a dehydrating agent.

Problem 2: Presence of a significant amount of a higher molecular weight byproduct detected by GC-MS.

Possible Cause (Route dependent):

  • Grignard Route: Formation of a tertiary alcohol by reaction of the Grignard reagent with the product ketone.

  • Acetalization Route: Self-condensation of the starting ketone if basic or acidic conditions are too harsh.

Troubleshooting Steps:

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions.

  • Slow Reagent Addition: Add the Grignard reagent or catalyst dropwise to maintain a low concentration and minimize side reactions.

  • Change the Order of Addition: In some cases, adding the substrate to the reagent solution (inverse addition) can be beneficial.

  • Consider an Alternative Synthetic Route: If the byproduct is inherent to the chosen method, exploring a different synthetic pathway may be necessary.

Problem 3: Product is contaminated with halogenated impurities.

Possible Cause: This is common when using an α-haloketone intermediate. Over-halogenation of the starting ketone can lead to di- or polyhalogenated byproducts.[4][5]

Troubleshooting Steps:

  • Control Halogenation Stoichiometry: Use a precise amount of the halogenating agent (e.g., 1.0-1.1 equivalents).

  • Monitor the Reaction: Follow the reaction by TLC or GC to stop it as soon as the starting material is consumed.

  • Purification: These byproducts can often be separated by column chromatography.

Data Presentation

Table 1: Hypothetical Byproduct Analysis in the Synthesis of 1,1-diethoxy-3-phenylpropan-2-one via Acetalization of Phenylacetaldehyde Diethyl Acetal Precursor

CompoundRetention Time (GC-MS)Molecular Weight ( g/mol )Key Mass Fragments (m/z)Potential Identity
Product 12.5 min222.28177, 149, 103, 751,1-diethoxy-3-phenylpropan-2-one
Byproduct 110.2 min134.18119, 91, 77Phenylacetone (Unreacted)
Byproduct 211.8 min194.24149, 121, 103Hemiacetal Intermediate
Byproduct 314.1 min268.35-Dimerization Product

Note: This data is illustrative and will vary based on the specific analytical conditions.

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of Reaction Mixture

  • Sample Preparation: Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Column: A common choice is a 5% phenyl methyl siloxane column, which is suitable for a wide range of organic compounds.[6]

  • Oven Program: Start with an initial temperature of 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample.

  • MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-500.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with known standards.

Protocol 2: General Procedure for Purification by Flash Column Chromatography

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

  • Column Packing: Prepare a slurry of the silica gel in the initial eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution and Fraction Collection: Begin elution and collect fractions. Monitor the separation by TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and evaporate the solvent under reduced pressure.

Mandatory Visualization

Caption: Workflow for Byproduct Analysis and Purification.

Troubleshooting_Logic cluster_byproducts Potential Byproducts Identified cluster_solutions Troubleshooting Actions Start Crude Product Analysis (TLC, GC-MS) Hemiacetal Hemiacetal Intermediate Start->Hemiacetal Unreacted Unreacted Starting Material Start->Unreacted Tertiary_Alcohol Tertiary Alcohol (Grignard Route) Start->Tertiary_Alcohol Dihalogenated Dihalogenated Ketone (Haloketone Route) Start->Dihalogenated Other Other Side Products Start->Other Optimize_Conditions Optimize Reaction Conditions Hemiacetal->Optimize_Conditions Increase reaction time/ reagent, remove water Unreacted->Optimize_Conditions Increase reaction time/ reagent Change_Route Consider Alternative Synthetic Route Tertiary_Alcohol->Change_Route e.g., Use Weinreb amide Dihalogenated->Optimize_Conditions Control stoichiometry Purification Purification Strategy Other->Purification Other->Change_Route

References

"scale-up challenges for the synthesis of 2-Propanone, 1,1-diethoxy-3-phenyl-"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Propanone, 1,1-diethoxy-3-phenyl-

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Propanone, 1,1-diethoxy-3-phenyl-.

Troubleshooting Guide

Question: My ketalization reaction is not going to completion. What are the common causes and how can I resolve this?

Answer: Incomplete conversion of phenylacetone to 2-Propanone, 1,1-diethoxy-3-phenyl- is a frequent issue. The primary causes are often related to inefficient water removal, catalyst issues, or reagent stoichiometry.

  • Inefficient Water Removal: The formation of a ketal is a reversible equilibrium reaction.[1] The removal of water is crucial to drive the reaction towards the product side.[1]

    • On a Lab Scale: Ensure your Dean-Stark apparatus is functioning correctly and that the solvent forms an effective azeotrope with water (e.g., toluene or benzene).[2] Check for any leaks in your setup. The use of drying agents like molecular sieves can also be employed.[2]

    • On a Pilot/Industrial Scale: Azeotropic distillation remains the most common method. Ensure the condenser temperature is optimized to condense the solvent but not the water. The efficiency of the phase separator is also critical. Insufficient agitation can lead to poor mass transfer, hindering the removal of water from the reaction mixture.[3]

  • Catalyst Activity: An acid catalyst is required for this reaction.[4]

    • Catalyst Choice: Common catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid, or acidic resins. The choice of catalyst can impact reaction time and side product formation.

    • Catalyst Loading: The amount of acid catalyst is critical. Too little will result in a slow reaction, while too much can lead to side reactions or protonation of the ethanol, which reduces its nucleophilicity.[5]

  • Reagent Stoichiometry and Quality:

    • Ethanol: Use a sufficient excess of ethanol to shift the equilibrium towards the product. Ensure the ethanol is anhydrous, as any water in the starting materials will inhibit the reaction.

    • Phenylacetone: Verify the purity of your starting phenylacetone. Impurities can interfere with the catalyst or lead to side reactions.

Question: I am observing significant side product formation during scale-up. What are the likely impurities and how can I minimize them?

Answer: Side product formation can become more pronounced during scale-up due to longer reaction times and potential temperature gradients.[3]

  • Self-Condensation of Phenylacetone: Under acidic conditions and at elevated temperatures, phenylacetone can undergo self-condensation reactions. To mitigate this, maintain a lower reaction temperature if possible and ensure a sufficient excess of ethanol.

  • Formation of Hemiketal: The reaction proceeds through a hemiacetal intermediate.[6] If the reaction is not driven to completion, you may have a significant amount of the hemiacetal in your final product. Improved water removal will help to minimize this.

  • Decomposition: Phenylacetone and the resulting ketal can be sensitive to prolonged exposure to strong acids and high temperatures. Optimize the reaction time and temperature to find a balance between a reasonable reaction rate and minimal decomposition.

Question: The reaction work-up is proving difficult at a larger scale. Are there any recommendations for purification?

Answer: Purification methods that are feasible in the lab, such as column chromatography, are often not practical or economical at an industrial scale.[7]

  • Neutralization: After the reaction is complete, the acid catalyst must be neutralized. A weak base, such as sodium bicarbonate solution, is typically used. Ensure thorough mixing during neutralization to avoid localized pH changes that could cause product degradation.

  • Extraction: Use an appropriate organic solvent to extract the product from the aqueous layer.

  • Distillation: The final product, 2-Propanone, 1,1-diethoxy-3-phenyl-, is a liquid and can be purified by vacuum distillation.[8] This is a highly scalable method. Ensure your vacuum system is adequate to achieve the desired pressure for distillation at a temperature that avoids thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this reaction?

A1: Toluene is a common solvent as it forms an azeotrope with water, facilitating its removal using a Dean-Stark apparatus.[2]

Q2: Can I use a different alcohol than ethanol?

A2: Yes, other alcohols can be used to form different ketals. For example, using ethylene glycol will result in a cyclic ketal, which can be thermodynamically more favorable to form.[1]

Q3: My starting material, phenylacetone, is a controlled substance. Are there alternative synthesis routes to 2-Propanone, 1,1-diethoxy-3-phenyl-?

A3: Phenylacetone is a regulated chemical due to its use in illicit drug manufacturing.[9][10] While there are numerous documented syntheses for phenylacetone itself, you would need to comply with all local regulations regarding its handling and use.[8][9][11][12] Synthesizing the target molecule without isolating phenylacetone as an intermediate may be possible but would require significant process development.

Q4: How does mixing efficiency impact the reaction during scale-up?

A4: Poor mixing can lead to localized "hot spots" and uneven concentrations of reactants and catalyst, resulting in increased side product formation and incomplete conversion.[3] The type of impeller, agitation speed, and vessel geometry all play a crucial role in ensuring good mixing at larger scales.

Q5: What are the key safety considerations for this process?

A5: The use of flammable organic solvents like toluene and ethanol requires appropriate fire safety measures. The reaction is typically run under acidic conditions, so personal protective equipment should be used to avoid contact with corrosive materials. Phenylacetone itself has specific handling and reporting requirements due to its controlled status.[9] A thorough process safety review should be conducted before attempting this synthesis at any scale.

Data Presentation

Table 1: Impact of Water Removal Method on Reaction Conversion

ScaleWater Removal MethodPhenylacetone (equivalents)Ethanol (equivalents)Catalyst (p-TSA, mol%)Reaction Time (hours)Conversion (%)
Lab (100g)Molecular Sieves1511285
Lab (100g)Dean-Stark (Toluene)151895
Pilot (10kg)Dean-Stark (Toluene)1511092

Table 2: Effect of Catalyst Loading on Yield and Purity

ScaleCatalyst (p-TSA, mol%)Reaction Temperature (°C)Yield (%)Purity (%)Major Impurity
Lab (50g)0.51107598Unreacted Phenylacetone
Lab (50g)1.01109297Hemiketal
Lab (50g)2.01108890Condensation Products

Experimental Protocols

Lab-Scale Synthesis of 2-Propanone, 1,1-diethoxy-3-phenyl-

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a nitrogen inlet.

  • Charging Reagents: To the flask, add phenylacetone (1 equivalent), toluene (approx. 2 mL per gram of phenylacetone), ethanol (5 equivalents), and p-toluenesulfonic acid monohydrate (0.01 equivalents).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 6-8 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess ethanol. The crude product can be purified by vacuum distillation to yield 2-Propanone, 1,1-diethoxy-3-phenyl- as a colorless oil.

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Ketalization cluster_workup 3. Work-up & Purification setup Assemble Flask, Dean-Stark, Condenser charge Charge Phenylacetone, Ethanol, Toluene, Catalyst setup->charge reflux Heat to Reflux charge->reflux water_removal Collect Water in Dean-Stark Trap reflux->water_removal monitor Monitor by TLC/GC water_removal->monitor cool Cool to Room Temp monitor->cool neutralize Neutralize with NaHCO3(aq) cool->neutralize extract Extract & Wash neutralize->extract purify Dry, Concentrate & Vacuum Distill extract->purify

Caption: Experimental workflow for the synthesis of 2-Propanone, 1,1-diethoxy-3-phenyl-.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Conversion water Inefficient Water Removal problem->water catalyst Catalyst Issue (Loading/Activity) problem->catalyst reagents Reagent Problem (Purity/Stoichiometry) problem->reagents fix_setup Check Dean-Stark, Use Anhydrous Reagents water->fix_setup optimize_catalyst Optimize Catalyst Loading catalyst->optimize_catalyst check_reagents Verify Reagent Purity & Ratio reagents->check_reagents

Caption: Troubleshooting logic for low conversion in ketalization reactions.

References

Validation & Comparative

A Comparative Analysis of Acetal Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to the successful construction of complex molecular architectures. Among the diverse arsenal of protective strategies, acetals stand out for their utility in masking the reactivity of carbonyl functionalities, namely aldehydes and ketones. This guide offers a comprehensive comparison of three commonly employed acetal protecting groups: dimethyl acetals, 1,3-dioxolanes, and 1,3-dioxanes. This analysis is intended for researchers, scientists, and drug development professionals, providing a data-driven comparison of their stability, formation, and cleavage, supplemented with detailed experimental protocols.

Introduction to Acetal Protecting Groups

Acetal protecting groups are invaluable for their stability under neutral to strongly basic conditions, rendering them inert to a wide range of nucleophiles, bases, and reducing agents.[1][2] Their utility is further underscored by their susceptibility to cleavage under acidic conditions, allowing for the selective deprotection of the masked functional group. The choice of a specific acetal protecting group is dictated by the steric and electronic environment of the carbonyl group and the reaction conditions to be employed in subsequent synthetic steps.

The formation of acetals is an acid-catalyzed process involving the reaction of a carbonyl compound with an alcohol.[3] For dimethyl acetals, this involves two equivalents of methanol, while 1,3-dioxolanes and 1,3-dioxanes are cyclic acetals formed from the reaction with ethylene glycol and 1,3-propanediol, respectively.[4] The formation of these cyclic acetals is often entropically favored over their acyclic counterparts.[5]

Comparative Data on Stability and Formation

The stability of an acetal protecting group is a critical factor in its selection. While all are labile to acid, the rate of hydrolysis varies significantly between different acetal structures. This pH-dependent stability is a key feature that can be exploited in orthogonal protection strategies.[6]

Table 1: Comparative Stability of Acetal Protecting Groups (Acid-Catalyzed Hydrolysis)

Protecting GroupStructureRelative Rate of Hydrolysis (Qualitative)Half-life (t½) at pH 5 (25 °C)Notes
Dimethyl Acetal R₂C(OCH₃)₂FastestNot readily available in comparative studiesGenerally considered the most acid-labile among the three.
1,3-Dioxolane A five-membered ringIntermediate~70.4 hours (for a benzaldehyde derivative)The five-membered ring is more strained than the six-membered ring of 1,3-dioxane.
1,3-Dioxane A six-membered ringSlowestNot readily available in comparative studiesGenerally more stable to acid hydrolysis than 1,3-dioxolanes.[7]

Table 2: Comparison of Catalysts for Acetal Formation

CatalystSubstrate ScopeReaction ConditionsYieldsAdvantages
p-Toluenesulfonic acid (p-TsOH) Broad (aldehydes and ketones)Reflux in toluene with a Dean-Stark trapGood to excellentWell-established, effective for water removal.[4]
Amberlyst-15 Aldehydes and ketonesVaries, can be used in different solventsGood to excellentHeterogeneous catalyst, easily removed by filtration.[8]
Cobaloxime (in situ) Aldehydes and ketones70 °C, solvent-freeHigh (e.g., 95.3% for cyclohexanone)High turnover frequency, mild conditions.[9]
Iodine (catalytic) Aldehydes and ketonesNeutral, aprotic conditionsGood to excellentMild, avoids strongly acidic conditions.[4]
Hydrochloric Acid (catalytic) Aldehydes and ketonesAmbient temperature in methanolExcellentLow catalyst loading, simple procedure.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies. Below are representative procedures for the formation and deprotection of dimethyl acetals, 1,3-dioxolanes, and 1,3-dioxanes.

Protocol 1: Formation of a Dimethyl Acetal

This protocol describes the protection of an aldehyde as a dimethyl acetal using a catalytic amount of hydrochloric acid.[3]

Materials:

  • Aldehyde (1.0 eq)

  • Methanol (solvent)

  • Concentrated Hydrochloric Acid (0.1 mol%)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate or Diethyl ether (for extraction)

Procedure:

  • To a solution of the aldehyde in methanol, add hydrochloric acid (0.1 mol%) at room temperature.

  • Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude dimethyl acetal, which can be further purified by column chromatography if necessary.

Protocol 2: Formation of a 1,3-Dioxolane

This protocol details the protection of an aldehyde using ethylene glycol and a catalytic amount of p-toluenesulfonic acid with azeotropic removal of water.

Materials:

  • Aldehyde (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.01 eq)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the aldehyde, ethylene glycol, and p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1,3-dioxolane can be purified by distillation or column chromatography.

Protocol 3: Deprotection of a 1,3-Dioxane

This protocol outlines the acid-catalyzed hydrolysis of a 1,3-dioxane to regenerate the parent carbonyl compound.[1]

Materials:

  • 1,3-Dioxane (1.0 eq)

  • Acetone/Water mixture (e.g., 9:1 v/v)

  • Acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve the 1,3-dioxane in the acetone/water mixture.

  • Add the acid catalyst and stir the reaction at room temperature. The reaction can be gently heated if necessary.

  • Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, neutralize the catalyst with saturated aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carbonyl compound.

Visualizing Acetal Chemistry Workflows

To further clarify the logical relationships in acetal chemistry, the following diagrams, generated using the DOT language, illustrate the general mechanism of acetal formation and a decision-making workflow for selecting an appropriate acetal protecting group.

Acetal_Formation_Mechanism Carbonyl Carbonyl (Aldehyde or Ketone) Protonated_Carbonyl Protonated Carbonyl Carbonyl->Protonated_Carbonyl + H⁺ Hemiacetal Hemiacetal Protonated_Carbonyl->Hemiacetal + ROH Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Oxonium_Ion Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion - H₂O Acetal Acetal Oxonium_Ion->Acetal + ROH - H⁺

General mechanism of acid-catalyzed acetal formation.

Acetal_Selection_Workflow Start Start: Need to Protect Carbonyl Conditions Subsequent Reaction Conditions? Start->Conditions Stability Required Stability? Conditions->Stability Strongly Acidic Dimethyl_Acetal Use Dimethyl Acetal Conditions->Dimethyl_Acetal Basic/Neutral/ Mildly Acidic Dioxolane Use 1,3-Dioxolane Stability->Dioxolane Moderate Dioxane Use 1,3-Dioxane Stability->Dioxane High End Proceed with Synthesis Dimethyl_Acetal->End Dioxolane->End Dioxane->End

References

A Comparative Guide to Ketone Protecting Groups: Focus on 1,1-diethoxy-3-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For researchers, scientists, and drug development professionals, the selective masking of a ketone's reactivity is a frequent necessity to prevent unwanted side reactions. This guide provides a comprehensive comparison of the effectiveness of 1,1-diethoxy-3-phenylpropan-2-one, a diethyl ketal, against other common ketone protecting groups. The comparison is supported by experimental data on yields and reaction conditions, detailed methodologies for key experiments, and visualizations to clarify workflows and relationships.

Introduction to Ketone Protection

Ketones are highly susceptible to nucleophilic attack and reduction. To temporarily shield the carbonyl group from these reactions, it is converted into a less reactive functional group, most commonly a ketal. An ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and afford high yields in both protection and deprotection steps.[1]

The general workflow for ketone protection and deprotection is illustrated below.

Ketone Protection Workflow Ketone Ketone ProtectedKetone Protected Ketone (e.g., Ketal) Ketone->ProtectedKetone Protection (e.g., Diol, H+) ReactionProduct Desired Product ProtectedKetone->ReactionProduct Reaction at another site ReactionProduct->Ketone Deprotection (e.g., H3O+) Protecting_Group_Selection start Need to protect a ketone conditions What are the conditions of the next reaction step? start->conditions basic_nucleophilic Basic or Nucleophilic (e.g., Grignard, LiAlH4) conditions->basic_nucleophilic Basic/ Nucleophilic acidic Acidic Conditions conditions->acidic Acidic select_diethyl Select Diethyl Ketal (e.g., 1,1-diethoxy-3-phenylpropan-2-one) basic_nucleophilic->select_diethyl select_ethylene Select Ethylene Ketal basic_nucleophilic->select_ethylene select_dithiolane Select 1,3-Dithiolane basic_nucleophilic->select_dithiolane mild_acid Mild Acidic Conditions acidic->mild_acid Mild strong_acid Strong Acidic Conditions acidic->strong_acid Strong mild_acid->select_ethylene strong_acid->select_dithiolane

References

A Comparative Guide to Purity Validation of 1,1-diethoxy-3-phenylpropan-2-one: Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of a proposed titrimetric method against modern instrumental techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR)—for validating the purity of 1,1-diethoxy-3-phenylpropan-2-one.

Introduction to Purity Assessment of 1,1-diethoxy-3-phenylpropan-2-one

1,1-diethoxy-3-phenylpropan-2-one is a ketal-containing organic compound whose purity is critical for its intended applications, particularly in pharmaceutical synthesis where impurities can affect reaction yields, toxicity, and the final product's efficacy. While classical methods like titration offer a cost-effective approach to quantifying functional groups, they may lack the specificity to identify and quantify individual impurities. In contrast, chromatographic and spectroscopic techniques provide a more comprehensive impurity profile.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, and the available instrumentation. While a specific titrimetric method for 1,1-diethoxy-3-phenylpropan-2-one is not widely established, a plausible approach based on the reaction of the ketone functional group with hydroxylamine hydrochloride can be proposed. This method is compared with the more prevalent instrumental techniques in the following table.

Parameter Titration (Proposed) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Reaction of the ketone with hydroxylamine hydrochloride, followed by titration of the liberated acid.Differential partitioning of the analyte and impurities between a stationary and a mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase.The signal intensity of specific nuclei is directly proportional to the molar amount of the substance.
Information Provided Assay of the ketone functional group (%).Purity (%), impurity profile, quantification of individual impurities.Purity (%), quantification of volatile impurities.Absolute purity (%), structural confirmation, quantification of impurities without a specific reference standard.
Specificity Low; susceptible to interference from other carbonyl-containing impurities.High; capable of separating structurally similar compounds.High; excellent separation of volatile compounds.High; provides detailed structural information for both the main compound and impurities.
Sensitivity Moderate (typically in the mg range).High (µg to ng range).Very high for volatile compounds (pg to fg range).Moderate (mg range).
Precision High (typically <1% RSD).High (typically <2% RSD).High (typically <5% RSD).Very high (typically <1% RSD).
Analysis Time ~30-60 minutes per sample.~15-45 minutes per sample.~20-60 minutes per sample.~10-20 minutes per sample.
Instrumentation Cost Low.High.High.Very High.
Sample Throughput Moderate.High (with autosampler).High (with autosampler).Moderate.

Experimental Protocols

Proposed Titrimetric Method for 1,1-diethoxy-3-phenylpropan-2-one

This proposed method is based on the oximation reaction of the ketone functional group.

Principle: 1,1-diethoxy-3-phenylpropan-2-one reacts with hydroxylamine hydrochloride to form an oxime and liberate hydrochloric acid. The liberated acid is then titrated with a standardized solution of sodium hydroxide.

Reagents and Equipment:

  • 0.5 M Hydroxylamine hydrochloride solution in 95% ethanol

  • 0.5 M Sodium hydroxide (standardized)

  • Bromophenol blue indicator

  • Ethanol (95%)

  • 250 mL Erlenmeyer flasks

  • 50 mL burette

  • Analytical balance

Procedure:

  • Accurately weigh approximately 1.0 g of 1,1-diethoxy-3-phenylpropan-2-one into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of 95% ethanol.

  • Add 20 mL of 0.5 M hydroxylamine hydrochloride solution and a few drops of bromophenol blue indicator.

  • Allow the flask to stand at room temperature for 30 minutes.

  • Titrate the liberated hydrochloric acid with standardized 0.5 M sodium hydroxide until the color changes from yellow to a persistent blue-violet.

  • Perform a blank titration using the same procedure but omitting the sample.

  • Calculate the purity of 1,1-diethoxy-3-phenylpropan-2-one using the following formula:

    Purity (%) = [(V_s - V_b) × M × MW] / (W × 10)

    Where:

    • V_s = Volume of NaOH solution used for the sample (mL)

    • V_b = Volume of NaOH solution used for the blank (mL)

    • M = Molarity of the NaOH solution

    • MW = Molecular weight of 1,1-diethoxy-3-phenylpropan-2-one (222.28 g/mol )

    • W = Weight of the sample (g)

Titration_Workflow cluster_preparation Sample and Reagent Preparation cluster_reaction Reaction cluster_titration Titration cluster_calculation Calculation start Weigh Sample dissolve Dissolve in Ethanol start->dissolve add_reagents Add Hydroxylamine HCl and Indicator dissolve->add_reagents react Allow to React (30 min) add_reagents->react titrate Titrate with Standardized NaOH react->titrate endpoint Observe Endpoint (Color Change) titrate->endpoint calculate Calculate Purity endpoint->calculate end_node Purity Result calculate->end_node Method_Comparison cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_evaluation Evaluation Criteria cluster_recommendation Recommendation goal Purity Validation of 1,1-diethoxy-3-phenylpropan-2-one titration Titration goal->titration hplc HPLC goal->hplc gc GC goal->gc qnmr qNMR goal->qnmr specificity Specificity titration->specificity Low sensitivity Sensitivity titration->sensitivity Moderate precision Precision & Accuracy titration->precision High cost Cost & Complexity titration->cost Low hplc->specificity High hplc->sensitivity High hplc->precision High hplc->cost High gc->specificity High gc->sensitivity Very High gc->precision High gc->cost High qnmr->specificity Very High qnmr->sensitivity Moderate qnmr->precision Very High qnmr->cost Very High recommendation Routine Assay: Titration Impurity Profiling: HPLC/GC Absolute Purity: qNMR specificity->recommendation sensitivity->recommendation precision->recommendation cost->recommendation

"spectroscopic comparison of 2-Propanone, 1,1-diethoxy-3-phenyl- and its precursors"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 1,1-diethoxy-3-phenyl-2-propanone, a complex ketone, with its key precursors: 2-propanone, 4'-bromoacetophenone, and phenylacetone. This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental data to aid in the identification and characterization of these compounds.

Introduction

The synthesis of complex organic molecules requires careful monitoring and characterization at each step. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in verifying the structure and purity of intermediates and final products. This guide focuses on the synthetic pathway to 1,1-diethoxy-3-phenyl-2-propanone, providing a comparative analysis of its spectroscopic signatures against those of its precursors.

Synthetic Pathway

The synthesis of 1,1-diethoxy-3-phenyl-2-propanone can be envisioned through a multi-step process starting from 4'-bromoacetophenone. The proposed pathway involves the synthesis of phenylacetone as a key intermediate.

G cluster_0 Synthesis of Phenylacetone cluster_1 Synthesis of 1,1-diethoxy-3-phenyl-2-propanone 4-Bromoacetophenone 4-Bromoacetophenone Reagents_1 e.g., Methylating Agent & Grignard Formation 4-Bromoacetophenone->Reagents_1 Step 1 Phenylacetone Phenylacetone Reagents_1->Phenylacetone Reagents_2 e.g., α-halogenation followed by reaction with Sodium Ethoxide Phenylacetone->Reagents_2 Step 2 Final_Product 1,1-diethoxy-3-phenyl-2-propanone Reagents_2->Final_Product

Caption: Proposed synthetic pathway to 1,1-diethoxy-3-phenyl-2-propanone.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-propanone (a simple ketone for reference), 4'-bromoacetophenone, phenylacetone, and the target molecule, 1,1-diethoxy-3-phenyl-2-propanone. Please note that experimental data for 1,1-diethoxy-3-phenyl-2-propanone is not widely available in the public domain; therefore, the presented data is based on predictive models and analysis of analogous structures.

¹H NMR Data
CompoundChemical Shift (δ) and MultiplicityAssignment
2-Propanone 2.17 (s, 6H)2 x CH₃
4'-Bromoacetophenone 7.82 (d, 2H), 7.61 (d, 2H), 2.57 (s, 3H)[1]Ar-H, Ar-H, CH₃
Phenylacetone 7.35-7.20 (m, 5H), 3.68 (s, 2H), 2.15 (s, 3H)Ar-H, CH₂, CH₃
1,1-diethoxy-3-phenyl-2-propanone (Predicted) 7.30-7.20 (m, 5H), 4.80 (s, 1H), 3.85 (s, 2H), 3.60 (q, 4H), 1.20 (t, 6H)Ar-H, O-CH-O, Ph-CH₂, 2 x O-CH₂, 2 x CH₃
¹³C NMR Data
CompoundChemical Shift (δ)Assignment
2-Propanone 206.7, 30.6C=O, 2 x CH₃
4'-Bromoacetophenone 197.0, 135.8, 131.9, 129.8, 128.3, 26.5[1]C=O, Ar-C, Ar-CH, Ar-CH, Ar-C-Br, CH₃
Phenylacetone 206.5, 134.5, 129.3, 128.6, 126.9, 50.0, 29.1C=O, Ar-C, Ar-CH, Ar-CH, Ar-CH, CH₂, CH₃
1,1-diethoxy-3-phenyl-2-propanone (Predicted) 202.0, 135.0, 129.5, 128.5, 127.0, 101.0, 64.0, 45.0, 15.0C=O, Ar-C, Ar-CH, Ar-CH, Ar-CH, O-CH-O, 2 x O-CH₂, Ph-CH₂, 2 x CH₃
IR Spectroscopy Data
CompoundKey Absorptions (cm⁻¹)Functional Group
2-Propanone ~1715 (s)C=O stretch
4'-Bromoacetophenone ~1685 (s), ~1585 (m), ~820 (s)C=O stretch, C=C stretch (aromatic), C-Br stretch
Phenylacetone ~1717 (s), ~1605 (m), ~1495 (m)C=O stretch, C=C stretch (aromatic)
1,1-diethoxy-3-phenyl-2-propanone (Predicted) ~1725 (s), ~1120 (s), ~1060 (s)C=O stretch, C-O stretch (acetal)
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)
2-Propanone 5843 [CH₃CO]⁺
4'-Bromoacetophenone 198/200 (M/M+2)183/185 [M-CH₃]⁺, 155/157 [M-COCH₃]⁺, 76 [C₆H₄]⁺
Phenylacetone 134[2]91 [C₇H₇]⁺, 43 [CH₃CO]⁺[2]
1,1-diethoxy-3-phenyl-2-propanone (Predicted) 222177 [M-OC₂H₅]⁺, 149 [M-CH(OC₂H₅)₂]⁺, 91 [C₇H₇]⁺

Experimental Protocols

Synthesis of Phenylacetone from Phenylacetic Acid

One common laboratory method for the synthesis of phenylacetone involves the distillation of phenylacetic acid with lead acetate.[3]

  • Materials : Phenylacetic acid, anhydrous lead acetate (or trihydrate).

  • Procedure : A mixture of phenylacetic acid and lead acetate is placed in a distillation apparatus and heated. The product, phenylacetone, is collected by distillation.[3] The crude product can be purified by vacuum distillation.

General Protocol for NMR, IR, and MS Analysis
  • ¹H and ¹³C NMR Spectroscopy : Spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy : IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS) : Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.

Conclusion

This guide provides a comparative spectroscopic overview of 1,1-diethoxy-3-phenyl-2-propanone and its precursors. The presented data highlights the distinct spectroscopic features of each compound, which are essential for their unambiguous identification and for monitoring the progress of the synthesis. While experimental data for the final product is limited, the provided information, including predicted values, serves as a valuable resource for researchers in the field.

References

Kinetic Analysis of 1,1-diethoxy-3-phenylpropan-2-one: A Comparative Guide to its Formation and Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the formation and cleavage of 1,1-diethoxy-3-phenylpropan-2-one, a molecule featuring both a ketal and a ketone functional group. Understanding the kinetic stability and reactivity of these moieties is crucial for applications in organic synthesis and drug delivery, where such structures can act as protecting groups or be part of a larger bioactive molecule. This document contrasts the acid-catalyzed hydrolysis of the ketal with the base-mediated cleavage of the ketone, offering insights into their respective reaction mechanisms and rates.

Comparative Kinetic Data

The kinetic stability of the ketal and ketone functionalities within 1,1-diethoxy-3-phenylpropan-2-one is highly dependent on the reaction conditions. The following tables summarize key kinetic parameters for the cleavage of these groups, drawing on data from analogous systems to provide a comparative framework.

Table 1: Kinetic Data for Acid-Catalyzed Ketal Hydrolysis (Cleavage)

Compound/SystemReaction ConditionsRate Constant (k)Half-life (t½)Reference
Benzylidene acetalsTrifluoroacetic acid (TFA) in CD3CN/D2OVaries with substituent (Hammett ρ = -4.06)Minutes to hours[1]
Acyclic Ketals (e.g., from acetone)pH 5 bufferSlower than cyclic ketals~7 times faster than cyclohexanone ketal[1]
Cyclopentanone KetalpH 5 bufferSlower than acetone ketal~2 times slower than acetone ketal[1]
Cyclohexanone KetalpH 5 bufferSlower than cyclopentanone ketal~7 times slower than acetone ketal[1]

Table 2: Kinetic Data for Base-Mediated Ketone Cleavage

Compound/SystemReaction ConditionsReaction OrderObservationsReference
Benzyl carbonyl compounds0.05 M ketone in refluxing xylene with 10 equiv. KOHFirst order in hydroxideCleavage of C-C bond to form carboxylic acid and alkane[2][3][4]
2-Phenylcycloalkanones0.05 M ketone in refluxing xylene with 10 equiv. KOHFirst order in hydroxideStraightforward protocol for synthesis of phenyl-substituted carboxylic acids[2][3][4]

Reaction Mechanisms and Pathways

The formation and cleavage of the ketal and the cleavage of the ketone proceed through distinct mechanistic pathways, which are visualized below.

Ketal Formation and Cleavage

The formation of the 1,1-diethoxy ketal from 3-phenylpropan-2-one and ethanol is an acid-catalyzed process. The reverse reaction, the hydrolysis or cleavage of the ketal, is also acid-catalyzed and is often favored by the presence of excess water.

G cluster_formation Ketal Formation (Acid-Catalyzed) cluster_cleavage Ketal Cleavage (Acid-Catalyzed Hydrolysis) Ketone 3-Phenylpropan-2-one ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ Hemiketal Hemiketal ProtonatedKetone->Hemiketal + EtOH - H+ ProtonatedHemiketal Protonated Hemiketal Hemiketal->ProtonatedHemiketal + H+ Carbocation Resonance-Stabilized Carboxonium Ion ProtonatedHemiketal->Carbocation - H2O Ketal 1,1-Diethoxy-3-phenylpropan-2-one Carbocation->Ketal + EtOH - H+ Ketal_c 1,1-Diethoxy-3-phenylpropan-2-one ProtonatedKetal_c Protonated Ketal Ketal_c->ProtonatedKetal_c + H+ Carbocation_c Resonance-Stabilized Carboxonium Ion ProtonatedKetal_c->Carbocation_c - EtOH Hemiketal_c Hemiketal Carbocation_c->Hemiketal_c + H2O - H+ Ketone_c 3-Phenylpropan-2-one Hemiketal_c->Ketone_c + H+ - EtOH

Figure 1. Reaction pathways for the acid-catalyzed formation and cleavage of the ketal.
Ketone Cleavage

The cleavage of the carbon-carbon bond adjacent to the carbonyl group in 1,1-diethoxy-3-phenylpropan-2-one can be achieved under basic conditions, such as with potassium hydroxide. This reaction proceeds via a nucleophilic attack of the hydroxide ion on the carbonyl carbon.

G cluster_ketone_cleavage Ketone Cleavage (Base-Mediated) Ketone 1,1-Diethoxy-3-phenylpropan-2-one Oxyanion Oxyanion Intermediate Ketone->Oxyanion + OH- Fragmentation Fragmentation Oxyanion->Fragmentation C-C Bond Cleavage Products Carboxylate + Benzyl Anion Fragmentation->Products FinalProducts Carboxylic Acid + Toluene Products->FinalProducts Protonation

Figure 2. Pathway for the base-mediated cleavage of the ketone.

Experimental Protocols

The following are generalized experimental protocols for the kinetic analysis of ketal hydrolysis and ketone cleavage, based on established methodologies.

Kinetic Analysis of Ketal Hydrolysis via ¹H NMR Spectroscopy
  • Sample Preparation : Dissolve a known concentration of the ketal (e.g., 25 mM) in a deuterated solvent such as acetonitrile-d3 (CD3CN).

  • Initiation of Reaction : Add a specific volume of an acidic buffer in D2O (e.g., phosphate buffer at pH 5) to the NMR tube containing the ketal solution to initiate hydrolysis.

  • Data Acquisition : Acquire ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25 °C).

  • Data Analysis : Monitor the disappearance of a characteristic proton signal of the starting ketal or the appearance of a characteristic proton signal of the resulting ketone. Integrate the respective peaks to determine the concentration of the reactant or product over time.

  • Kinetic Calculation : Plot the natural logarithm of the reactant concentration versus time. The negative of the slope of the resulting linear fit will give the pseudo-first-order rate constant (k). The half-life (t½) can be calculated using the equation t½ = 0.693 / k.[1]

Kinetic Analysis of Ketone Cleavage via Gas Chromatography (GC)
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the ketone (e.g., 0.05 M) in a high-boiling solvent such as xylene. Add a significant excess of a base, for example, 10 equivalents of potassium hydroxide.[2][3][4]

  • Reaction Execution : Heat the reaction mixture to reflux.

  • Sampling : At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching : Immediately quench the reaction in the aliquot by adding a neutralizing agent (e.g., a dilute acid).

  • Sample Preparation for GC : Extract the organic components from the quenched aliquot into a suitable solvent for GC analysis (e.g., diethyl ether) and add an internal standard.

  • GC Analysis : Inject the prepared sample into a gas chromatograph. The components will be separated based on their boiling points and interaction with the column's stationary phase.

  • Data Analysis : Quantify the amount of the starting ketone remaining at each time point by comparing its peak area to that of the internal standard.

  • Kinetic Calculation : Plot the concentration of the ketone versus time. The rate constant can be determined by fitting the data to the appropriate rate law (e.g., first-order in hydroxide).[5]

Workflow for Kinetic Analysis

The logical flow for conducting a kinetic study on either the formation or cleavage of 1,1-diethoxy-3-phenylpropan-2-one is outlined below.

G cluster_workflow Kinetic Analysis Workflow Start Define Reaction (Formation or Cleavage) Method Select Analytical Method (NMR, GC, HPLC, etc.) Start->Method Conditions Set Reaction Conditions (Temperature, pH, Concentrations) Method->Conditions Run Execute Reaction and Collect Time-course Data Conditions->Run Analyze Analyze Data (Concentration vs. Time) Run->Analyze Model Fit Data to a Kinetic Model Analyze->Model Parameters Determine Kinetic Parameters (k, t½, Activation Energy) Model->Parameters Compare Compare with Alternative Systems Parameters->Compare

References

"cross-reactivity studies of 2-Propanone, 1,1-diethoxy-3-phenyl- with other functional groups"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-Propanone, 1,1-diethoxy-3-phenyl- with other common functional groups. In the absence of direct experimental data for this specific compound, this document outlines a theoretical framework based on the known reactivity of its constituent functional groups: a ketone, an acetal, and a phenyl ring. The guide also presents a standardized experimental protocol for assessing cross-reactivity and templates for data presentation and visualization to aid researchers in designing and interpreting their own studies.

Chemical Structure and Functional Group Analysis

2-Propanone, 1,1-diethoxy-3-phenyl- is a molecule possessing three key functional groups that dictate its reactivity profile. Understanding the individual reactivity of these groups is crucial for predicting potential cross-reactions.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Stock Solution of Test Compound mix Mix Test Compound and Target Solutions prep_compound->mix prep_targets Prepare Solutions of Target Functional Groups prep_targets->mix incubate Incubate at Controlled Temperature and pH mix->incubate quench Quench Reaction incubate->quench analyze Analyze by LC-MS/MS or GC-MS quench->analyze quantify Quantify Reactants and Products analyze->quantify assess Assess % Cross-Reactivity quantify->assess cluster_pathway Hypothetical Off-Target Interaction Compound 2-Propanone, 1,1-diethoxy-3-phenyl- (Ketone Group) ModifiedProtein Covalently Modified Protein (Imine Formation) Compound->ModifiedProtein Covalent Modification Protein Protein (e.g., Enzyme, Receptor) Lysine Lysine Residue (-NH2) Lysine->ModifiedProtein Reaction AlteredFunction Altered Protein Function (Inhibition or Activation) ModifiedProtein->AlteredFunction Downstream Disruption of Downstream Signaling Events AlteredFunction->Downstream

A Comparative Purity Analysis of 1,1-Diethoxy-3-phenylpropan-2-one for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical determinant of the final product's safety and efficacy. This guide provides a comparative analysis of the purity standards for 1,1-diethoxy-3-phenylpropan-2-one, a versatile building block in medicinal chemistry, against a common alternative, 1-phenylpropan-2-one. This comparison is supported by established analytical methodologies and guided by international regulatory standards.

Introduction to 1,1-Diethoxy-3-phenylpropan-2-one

1,1-Diethoxy-3-phenylpropan-2-one is a ketal derivative of phenylacetone (1-phenylpropan-2-one). The presence of the diethyl acetal functional group can offer advantages in synthetic pathways, such as protecting the ketone moiety from unwanted side reactions. Phenylpropanone scaffolds are integral to the synthesis of a variety of pharmaceuticals, including certain hypolipidemic and anticancer agents.[1] The purity of these intermediates is paramount, as impurities can be carried through the synthetic steps and compromise the quality of the final API.

Comparison of Purity Profiles

The purity of pharmaceutical intermediates is typically assessed by quantifying the main compound and identifying and quantifying any organic and inorganic impurities, as well as residual solvents. High-purity intermediates, often exceeding 99%, are preferred to ensure the consistency and safety of the API manufacturing process.

Below is a comparative summary of typical purity specifications for high-grade 1,1-diethoxy-3-phenylpropan-2-one and its common alternative, 1-phenylpropan-2-one, intended for use in pharmaceutical synthesis.

Parameter1,1-Diethoxy-3-phenylpropan-2-one1-Phenylpropan-2-one (P2P)
Appearance Clear, colorless to pale yellow liquidColorless to pale yellow oil
Assay (by GC-FID) ≥ 99.5%≥ 99.0%
Individual Impurity (by GC-FID) ≤ 0.1%≤ 0.2%
Total Impurities (by GC-FID) ≤ 0.3%≤ 0.5%
Water Content (Karl Fischer) ≤ 0.1%≤ 0.2%
Residual Solvents (by GC-HS) Meets ICH Q3C limitsMeets ICH Q3C limits
Heavy Metals ≤ 10 ppm≤ 10 ppm

Experimental Protocols

Accurate determination of purity requires robust and validated analytical methods. The following are detailed methodologies for key experiments cited in the purity assessment of 1,1-diethoxy-3-phenylpropan-2-one and its alternatives.

Purity Determination and Impurity Profiling by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the assay of 1,1-diethoxy-3-phenylpropan-2-one and quantify its organic impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID)

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

Reagents:

  • 1,1-Diethoxy-3-phenylpropan-2-one reference standard (≥ 99.9% purity)

  • Acetonitrile (HPLC grade) as solvent

Procedure:

  • Standard Preparation: Accurately weigh about 50 mg of the 1,1-diethoxy-3-phenylpropan-2-one reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a standard solution of approximately 1 mg/mL.

  • Sample Preparation: Accurately weigh about 50 mg of the 1,1-diethoxy-3-phenylpropan-2-one sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/minute to 280°C

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium, constant flow at 1.0 mL/minute

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis: Inject the standard and sample solutions into the GC system and record the chromatograms.

  • Calculation: The assay is calculated based on the peak area of the main component in the sample chromatogram relative to the standard. Impurities are reported as a percentage of the total peak area.

Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the structure of unknown impurities in 1,1-diethoxy-3-phenylpropan-2-one.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • The same column and chromatographic conditions as the GC-FID method can be used.

Procedure:

  • Sample Preparation: Prepare the sample solution as described in the GC-FID method.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Mass Range: 40-450 amu

  • Analysis: Inject the sample into the GC-MS system. The mass spectrum of each impurity peak is compared with a spectral library (e.g., NIST) for identification.

Purity Analysis of Aromatic Ketones by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To provide an alternative or orthogonal method for the purity assessment of aromatic ketones like 1-phenylpropan-2-one.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standard of the analyte

Procedure:

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.

  • Standard and Sample Preparation: Prepare solutions of the reference standard and sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/minute

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis and Calculation: Similar to the GC-FID method, the purity is determined by comparing the peak area of the analyte in the sample to that of the standard.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in ensuring the purity of pharmaceutical intermediates, the following diagrams illustrate a typical experimental workflow and the logical hierarchy of purity assessment.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Testing cluster_data Data Analysis & Reporting prep_start Receive Intermediate Batch weighing Accurate Weighing prep_start->weighing dissolution Dissolution in Solvent weighing->dissolution prep_end Prepared Solutions dissolution->prep_end gc_fid GC-FID for Assay & Impurity Profile prep_end->gc_fid gc_ms GC-MS for Impurity Identification prep_end->gc_ms kf Karl Fischer for Water Content prep_end->kf gc_hs GC-HS for Residual Solvents prep_end->gc_hs integration Chromatogram Integration gc_fid->integration gc_ms->integration calculation Purity & Impurity Calculation kf->calculation gc_hs->calculation integration->calculation comparison Comparison with Specifications calculation->comparison report Certificate of Analysis comparison->report logical_relationship cluster_impurities Impurity Control api Final API Quality & Safety intermediate Intermediate Purity (e.g., 1,1-diethoxy-3-phenylpropan-2-one) api->intermediate organic Organic Impurities (Starting Materials, By-products) intermediate->organic inorganic Inorganic Impurities (Reagents, Catalysts) intermediate->inorganic solvents Residual Solvents intermediate->solvents signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binding adaptor Adaptor Proteins receptor->adaptor Phosphorylation ras Ras adaptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription Activation response Cell Proliferation, Survival, Differentiation transcription->response

References

"benchmarking the synthesis of 1,1-diethoxy-3-phenylpropan-2-one against other methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential synthetic methodologies for 1,1-diethoxy-3-phenylpropan-2-one, a valuable α-keto acetal intermediate in organic synthesis. The performance of three primary synthetic routes is objectively compared, supported by generalized experimental protocols and expected outcomes based on established chemical principles.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative data for the benchmarked synthetic routes to 1,1-diethoxy-3-phenylpropan-2-one.

ParameterMethod 1: Weinreb Amide RouteMethod 2: Enolate AlkylationMethod 3: Oxidation of a Secondary Alcohol
Starting Materials N,O-dimethyl-2,2-diethoxyacetamide, Benzylmagnesium bromide1,1-Diethoxypropan-2-one, Benzyl bromide1,1-Diethoxy-3-phenylpropan-2-ol
Key Reagents Grignard ReagentLithium diisopropylamide (LDA)Dess-Martin Periodinane (DMP) or other oxidizing agent
Typical Yield High (70-99% reported for analogous α-keto acetals)[1][2]Moderate to Good (estimated)Good to High (estimated)
Reaction Conditions Anhydrous, low temperature (-78 °C to rt)Anhydrous, very low temperature (-78 °C)Anhydrous, room temperature
Advantages High yield, high purity, avoids tertiary alcohol byproduct formation.[1][2]Potentially fewer steps if starting material is readily available.Can be a high-yielding final step.
Disadvantages Requires preparation of the Weinreb amide precursor.Requires cryogenic temperatures and a strong, sensitive base; potential for over-alkylation.[3][4]Requires synthesis of the precursor alcohol.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows for the three benchmarked synthetic routes.

G cluster_0 Method 1: Weinreb Amide Route cluster_1 Method 2: Enolate Alkylation cluster_2 Method 3: Oxidation Route a0 Diethoxyacetic acid a1 N,O-dimethyl-2,2-diethoxyacetamide (Weinreb Amide) a0->a1 Activation & Amidation a2 1,1-Diethoxy-3-phenylpropan-2-one a1->a2 Grignard Addition (Benzylmagnesium bromide) b0 1,1-Diethoxypropan-2-one b1 Lithium Enolate b0->b1 Deprotonation (LDA) b2 1,1-Diethoxy-3-phenylpropan-2-one b1->b2 Alkylation (Benzyl bromide) c0 Suitable Precursor c1 1,1-Diethoxy-3-phenylpropan-2-ol c0->c1 Synthesis c2 1,1-Diethoxy-3-phenylpropan-2-one c1->c2 Oxidation (e.g., DMP)

Caption: Comparative workflows for the synthesis of 1,1-diethoxy-3-phenylpropan-2-one.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.

Method 1: Synthesis via the Weinreb Amide Route

This method is adapted from a general procedure for the synthesis of α-ketoacetals and is noted for its high yield and purity of the final product.[1][2]

Step 1: Preparation of N,O-dimethyl-2,2-diethoxyacetamide (Weinreb Amide)

  • To a solution of diethoxyacetic acid in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add a coupling agent (e.g., oxalyl chloride or a carbodiimide).

  • After activation, add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions and purify the resulting Weinreb amide by column chromatography or distillation.

Step 2: Grignard Addition to the Weinreb Amide

  • Prepare benzylmagnesium bromide from magnesium turnings and benzyl bromide in anhydrous diethyl ether or THF.

  • In a separate flask, dissolve the N,O-dimethyl-2,2-diethoxyacetamide in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add the freshly prepared Grignard reagent to the solution of the Weinreb amide.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1,1-diethoxy-3-phenylpropan-2-one.

Method 2: Synthesis via Enolate Alkylation

This method relies on the formation of a specific enolate followed by its reaction with an alkylating agent.[3][4]

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C.

  • To this solution, slowly add a solution of 1,1-diethoxypropan-2-one in anhydrous THF.

  • Stir the mixture at -78 °C for a sufficient time to ensure complete enolate formation.

  • Add a solution of benzyl bromide in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Allow the reaction to proceed at low temperature, then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Method 3: Synthesis via Oxidation of a Secondary Alcohol

This route involves the preparation of the corresponding secondary alcohol followed by its oxidation to the ketone.

Step 1: Synthesis of 1,1-Diethoxy-3-phenylpropan-2-ol

This precursor can be synthesized via several methods, for instance, by the Grignard reaction of diethoxyacetaldehyde with benzylmagnesium bromide.

Step 2: Oxidation to the Ketone

A mild oxidation protocol is recommended to avoid side reactions.

  • Dissolve 1,1-diethoxy-3-phenylpropan-2-ol in an anhydrous solvent such as dichloromethane.

  • Add Dess-Martin periodinane (DMP) to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to obtain 1,1-diethoxy-3-phenylpropan-2-one.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key intermediates and the final product in the three synthetic pathways.

G cluster_0 Weinreb Amide Route cluster_1 Enolate Alkylation Route cluster_2 Oxidation Route WA N,O-dimethyl-2,2- diethoxyacetamide P1 Intermediate Adduct WA->P1 GM Benzylmagnesium bromide GM->P1 FP 1,1-Diethoxy-3-phenylpropan-2-one P1->FP Workup E 1,1-Diethoxypropan-2-one Enolate Lithium Enolate E->Enolate Deprotonation LDA LDA LDA->Enolate Enolate->FP SN2 Reaction BB Benzyl Bromide BB->FP Alc 1,1-Diethoxy-3-phenylpropan-2-ol Alc->FP Oxidation Ox Oxidizing Agent (e.g., DMP) Ox->FP

Caption: Logical relationships in the synthesis of 1,1-diethoxy-3-phenylpropan-2-one.

References

Stability of 2-Propanone, 1,1-diethoxy-3-phenyl- Under Various pH Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 2-Propanone, 1,1-diethoxy-3-phenyl-, a ketal-containing organic compound, under different pH conditions. Understanding the pH-dependent stability of such compounds is critical in various scientific disciplines, including drug development, where it can influence formulation, storage, and in vivo performance.

Ketals are known to be sensitive to acidic environments, undergoing hydrolysis to their corresponding ketone and alcohol components. Conversely, they generally exhibit greater stability under neutral and basic conditions.[1][2] This guide summarizes the expected stability profile of 2-Propanone, 1,1-diethoxy-3-phenyl- based on data from structurally related compounds and outlines detailed experimental protocols for its stability assessment.

Comparative Stability Data

pHHalf-life (t½)Rate Constant (k) (s⁻¹)Stability Classification
5.032.33 ± 0.90 hours[3]5.95 x 10⁻⁶Low Stability
5.5~97 hours[3]1.98 x 10⁻⁶Low to Moderate Stability
6.0~291 hours[3]6.61 x 10⁻⁷Moderate Stability
6.5~1746 hours (72.75 days)[3]1.10 x 10⁻⁷High Stability
7.4No measurable hydrolysis over 7 days[3]-Very High Stability
> 8.0Expected to be highly stable-Very High Stability

Data extrapolated from a study on a related acetone-based ketal. The hydrolysis rate is expected to decrease significantly as the pH increases.[3]

Mechanism of pH-Dependent Hydrolysis

The instability of ketals in acidic media is due to acid-catalyzed hydrolysis. The reaction mechanism involves the protonation of one of the ether oxygens, converting it into a good leaving group (an alcohol). Subsequent departure of the alcohol is assisted by the lone pair of electrons on the other oxygen, leading to the formation of a resonance-stabilized oxonium ion. This step is typically the rate-determining step of the reaction.[4] Nucleophilic attack by water on the oxonium ion, followed by deprotonation, yields a hemiacetal, which then rapidly hydrolyzes to the final ketone and alcohol products.

In neutral and basic conditions, the absence of a proton source prevents the initial protonation step, rendering the ketal linkage stable.[1]

Experimental Protocols

To determine the precise stability profile of 2-Propanone, 1,1-diethoxy-3-phenyl-, a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), should be developed and validated.[5]

Protocol for pH Stability Assessment

1. Preparation of Buffer Solutions: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12). Commonly used buffer systems include phosphate, citrate, and borate buffers. Ensure the buffer strength is sufficient to maintain the desired pH throughout the experiment.

2. Sample Preparation: Prepare a stock solution of 2-Propanone, 1,1-diethoxy-3-phenyl- in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

3. Incubation:

  • For each pH condition, dilute the stock solution with the respective buffer to a final working concentration (e.g., 100 µg/mL). The final concentration of the organic solvent should be kept low to minimize its effect on the reaction.

  • Incubate the samples at a constant temperature (e.g., 37°C or 50°C) in a temperature-controlled chamber.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw aliquots from each sample.

4. Sample Analysis:

  • Immediately quench the reaction in the withdrawn aliquots, if necessary, by adding a neutralizing agent or by flash freezing.

  • Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method. The method should be capable of separating the parent compound from its potential degradation products (phenylacetone and ethanol).

5. Data Analysis:

  • Quantify the peak area of 2-Propanone, 1,1-diethoxy-3-phenyl- at each time point.

  • Plot the natural logarithm of the concentration of the compound versus time.

  • Determine the degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[6]

Illustrative HPLC Method:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan of the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizing the Process

Logical Workflow for pH Stability Study

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Stock Solution of 2-Propanone, 1,1-diethoxy-3-phenyl- incubation Incubate Samples at Controlled Temperature prep_compound->incubation prep_buffers Prepare Buffers at Various pH Values prep_buffers->incubation sampling Withdraw Aliquots at Time Intervals incubation->sampling analysis Analyze via HPLC/UPLC-MS sampling->analysis quantification Quantify Peak Area analysis->quantification calculation Calculate Rate Constant (k) and Half-life (t½) quantification->calculation

Caption: Workflow for determining the pH stability of a chemical compound.

Acid-Catalyzed Hydrolysis Pathway of a Ketal

G Ketal Ketal (Stable at neutral/basic pH) ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal + H⁺ (Acidic pH) OxoniumIon Oxonium Ion (Resonance Stabilized) ProtonatedKetal->OxoniumIon - ROH Hemiketal Hemiketal OxoniumIon->Hemiketal + H₂O Products Ketone + 2 Alcohols (Hydrolysis Products) Hemiketal->Products - H⁺

Caption: General mechanism of acid-catalyzed ketal hydrolysis.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Propanone, 1,1-diethoxy-3-phenyl-

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides immediate, essential safety and logistical information for the disposal of 2-Propanone, 1,1-diethoxy-3-phenyl-, ensuring compliance and minimizing environmental impact.

Chemical Profile:

PropertyValue
Chemical Name 2-Propanone, 1,1-diethoxy-3-phenyl-
Synonyms 1,1-Diethoxy-3-phenylpropan-2-one
CAS Number 19256-31-6
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol

Immediate Safety and Handling Precautions:

Before proceeding with any disposal procedures, it is critical to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles or a face shield, and a laboratory coat.

  • Ventilation: All handling and disposal steps should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks. While specific flammability data for this compound is not available, ketones, in general, can be flammable.

  • Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for disposal.

Disposal Protocol for 2-Propanone, 1,1-diethoxy-3-phenyl-

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. This protocol is based on general guidelines for the disposal of laboratory chemicals of this class.

Experimental Protocol:

  • Waste Collection:

    • Collect waste 2-Propanone, 1,1-diethoxy-3-phenyl- in a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with organic solvents.

    • The label should clearly state "Hazardous Waste," the full chemical name "2-Propanone, 1,1-diethoxy-3-phenyl-," and the approximate quantity.

  • Waste Segregation:

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Specifically, avoid mixing with strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be cool, dry, well-ventilated, and away from heat and direct sunlight.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the chemical name, CAS number, and quantity of the waste.

    • Follow all institutional and local regulations for hazardous waste disposal. In many jurisdictions, this will involve incineration at a licensed facility.

Mandatory Visualizations:

Caption: Disposal workflow for 2-Propanone, 1,1-diethoxy-3-phenyl-.

LogicalRelationships cluster_chemical Chemical Properties cluster_precautions Safety Precautions Ketone Ketone Functional Group Segregation Waste Segregation Ketone->Segregation informs Acetal Acetal Functional Group Acetal->Segregation informs Organic Organic Compound PPE Personal Protective Equipment Organic->PPE demands Ventilation Fume Hood Organic->Ventilation requires LicensedDisposal Licensed Disposal Organic->LicensedDisposal necessitates

Caption: Logical links between chemical properties and safety measures.

Essential Safety and Logistical Information for Handling 2-Propanone, 1,1-diethoxy-3-phenyl-

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Propanone, 1,1-diethoxy-3-phenyl- was not available. The following guidance is synthesized from safety data for structurally similar aromatic ketones and diethoxy compounds. Researchers must always consult the most current SDS for any chemical they are using and perform a risk assessment before beginning work.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Propanone, 1,1-diethoxy-3-phenyl-. Adherence to these procedural steps is essential for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving 2-Propanone, 1,1-diethoxy-3-phenyl-.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1-1989 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves may offer short-term protection against a broad range of chemicals.[1] For prolonged contact or handling larger quantities, consult the glove manufacturer's chemical resistance guide for the most suitable material, such as butyl rubber or neoprene.[2]
Body Protection Laboratory CoatA flame-resistant lab coat over cotton clothing is recommended. The coat should be fully buttoned to cover as much skin as possible.[3][4]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot, including the heel, and have no perforations.[1]
Respiratory Protection Air-Purifying RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge if working outside of a fume hood or if there is a risk of aerosol generation.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of 2-Propanone, 1,1-diethoxy-3-phenyl-.

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for a structurally similar compound if a specific one is unavailable.

    • Ensure an emergency eyewash station and safety shower are accessible.

    • Verify that all necessary PPE is available and in good condition.

    • Prepare the workspace by ensuring it is clean and uncluttered.

  • Engineering Controls:

    • Always handle 2-Propanone, 1,1-diethoxy-3-phenyl- in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with skin, eyes, and clothing.[4][5]

    • When transferring, pour slowly to avoid splashing.

    • Keep containers tightly closed when not in use.

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

    • Spill: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[7][8] For major spills, evacuate the area and contact emergency services.[8]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

    • The container must be compatible with the chemical waste.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Protocol:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[9]

    • Do not dispose of it down the drain.[9]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of 2-Propanone, 1,1-diethoxy-3-phenyl-.

prep Preparation - Review SDS - Check Emergency Equipment - Don PPE handling Handling - Use Fume Hood - Avoid Contact - Keep Containers Closed prep->handling storage Storage - Cool, Dry, Ventilated Area - Away from Incompatibles handling->storage spill Spill / Emergency - Evacuate (if necessary) - Administer First Aid - Contain and Clean Up handling->spill disposal Disposal - Collect in Labeled Container - Use Licensed Disposal Service handling->disposal storage->handling spill->disposal

Caption: Safe handling workflow for 2-Propanone, 1,1-diethoxy-3-phenyl-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.